Amyloid beta-Protein (1-28)
Description
Structure
2D Structure
Properties
IUPAC Name |
6-amino-2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[(2-amino-3-carboxypropanoyl)amino]propanoylamino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C145H209N41O46/c1-71(2)49-93(138(225)186-118(74(7)8)142(229)181-97(52-79-29-18-13-19-30-79)132(219)175-95(50-77-25-14-11-15-26-77)129(216)163-76(10)120(207)167-90(40-44-111(196)197)127(214)179-103(60-115(204)205)139(226)184-116(72(3)4)141(228)158-65-109(193)165-105(67-188)140(227)178-101(58-107(150)191)136(223)172-92(144(231)232)32-21-23-47-147)173-123(210)86(31-20-22-46-146)168-125(212)88(38-42-106(149)190)170-133(220)98(54-81-61-153-68-159-81)177-135(222)100(56-83-63-155-70-161-83)182-143(230)117(73(5)6)185-128(215)91(41-45-112(198)199)171-130(217)94(53-80-34-36-84(189)37-35-80)164-108(192)64-157-122(209)104(66-187)183-137(224)102(59-114(202)203)180-134(221)99(55-82-62-154-69-160-82)176-124(211)87(33-24-48-156-145(151)152)169-131(218)96(51-78-27-16-12-17-28-78)174-126(213)89(39-43-110(194)195)166-119(206)75(9)162-121(208)85(148)57-113(200)201/h11-19,25-30,34-37,61-63,68-76,85-105,116-118,187-189H,20-24,31-33,38-60,64-67,146-148H2,1-10H3,(H2,149,190)(H2,150,191)(H,153,159)(H,154,160)(H,155,161)(H,157,209)(H,158,228)(H,162,208)(H,163,216)(H,164,192)(H,165,193)(H,166,206)(H,167,207)(H,168,212)(H,169,218)(H,170,220)(H,171,217)(H,172,223)(H,173,210)(H,174,213)(H,175,219)(H,176,211)(H,177,222)(H,178,227)(H,179,214)(H,180,221)(H,181,229)(H,182,230)(H,183,224)(H,184,226)(H,185,215)(H,186,225)(H,194,195)(H,196,197)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,231,232)(H4,151,152,156) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKVKXQGLWBAFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C145H209N41O46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3262.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Biology of Amyloid Beta Protein 1 28 and Conformational Dynamics
Solution Structure and Conformational Propensities
The solution structure of Amyloid-beta (1-28) is not static but exists as an ensemble of conformations that are highly sensitive to environmental conditions. Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations have been instrumental in characterizing these structures.
In membrane-like environments, such as in the presence of detergents or organic solvents like trifluoroethanol, Aβ (1-28) predominantly adopts an alpha-helical conformation. rcsb.orgnih.govbohrium.com This helical structure is not uniform along the entire peptide length. Studies have revealed a bend centered around residue 12, which disrupts the continuous helix. rcsb.orgpeptides.deeurogentec.comnih.gov The side chains of histidine-13 and lysine-16 are found to be in close proximity on the same face of this helix, a feature that may be significant for binding to other molecules. rcsb.orgpeptides.deeurogentec.com
A critical aspect of Aβ (1-28) pathology is the conformational transition from a soluble, often alpha-helical state, to an aggregation-prone beta-sheet structure. nih.govpnas.org This transition is considered a key early event in the formation of amyloid plaques. rcsb.orgbohrium.comnih.gov Molecular dynamics simulations suggest that this transition can be initiated in the amino-terminal region of the peptide. nih.gov The hydrophobic C-terminal portion of the longer Aβ peptides is known to be critical in driving this transformation, but the N-terminal fragment (1-28) also exhibits this dynamic behavior. nih.gov Thermal denaturation can also play a role in the structural transformation from alpha-helix/random coil to beta-sheet. tandfonline.com
Table 1: Alpha-Helical Characteristics of Amyloid-beta (1-28)
| Feature | Description | Residues Involved (Approx.) |
|---|---|---|
| Primary Conformation | Predominantly alpha-helical in membrane-mimicking environments. | Entire peptide, with variations |
| Structural Bend | A notable bend disrupts the continuous helix. | Centered around residue 12 |
| Key Residue Proximity | Side chains of Histidine-13 and Lysine-16 are spatially close. | His-13, Lys-16 |
| Conformational Transition | Undergoes a transition from alpha-helix to beta-sheet structure. | N-terminal region may initiate |
The formation of beta-sheet structures is a hallmark of amyloidogenic proteins, including Aβ (1-28). In aqueous solutions, particularly at physiological pH, the peptide has a higher propensity to form oligomeric beta-structures. nih.gov This conformational state is believed to be the probable structure within amyloid plaques. nih.gov The transition from an alpha-helical or random coil state to a beta-sheet is a crucial step that precedes aggregation. nih.govpnas.org
Studies have shown that oligomerization can be initiated by the formation of intermolecular beta-sheets, particularly between the N-terminal regions of the peptide chains. nih.gov The segment comprising residues 17-21, which contains hydrophobic sidechains, is also implicated in the hydrophobic interactions that stabilize the fibrillar structure. nih.gov While the full-length Aβ peptides (1-40/42) have a more pronounced tendency to form stable beta-sheets, the 1-28 fragment is a valuable model for studying the initial events of this conformational change. The secondary conformation of Aβ(1–28) in the solid state has been identified as a combination of major β-sheet and minor α-helix with some random coil structures. tandfonline.com
The structure of Aβ (1-28) is not solely defined by helical and sheet content; loops and turns play a critical role in its folding and aggregation. A significant bend is consistently observed around residue 12 in the alpha-helical form. rcsb.orgpeptides.deeurogentec.comnih.gov
Furthermore, simulations and experimental data suggest the presence of beta-turns. For instance, at a pH above 4, residues 23-26 have a high probability of forming a β-turn. pnas.org This turn region is interesting as it coincides with a structural loop in the fibrils of the full-length Aβ peptides. pnas.org The peptide can also collapse into a compact series of loops, strands, and turns with no discernible alpha-helical or beta-sheet structure under certain conditions. nih.gov
Influence of Environmental Factors on Conformation
The conformational landscape of Amyloid-beta (1-28) is dramatically influenced by its surrounding environment. Factors such as pH and the presence of metal ions can trigger significant structural rearrangements, impacting its aggregation propensity.
The pH of the solution is a critical determinant of the secondary structure of Aβ (1-28). At a low pH, the peptide is found to be entirely alpha-helical. nih.gov As the pH increases towards a medium range (pH 4-7), there is a loss of helical structure, particularly in the N-terminal region, and a predominance of an oligomeric beta-structure. nih.govnih.gov This transition is likely due to the deprotonation of acidic residues, which alters electrostatic interactions within the peptide. nih.gov
At high pH, some secondary structure is recovered, leading to the formation of two helices joined by a kink. nih.gov The ionization states of amino acid side chains, particularly the electrostatic interactions involving residues like Histidine-13 and Aspartic acid-23, are crucial for fibril formation and can even lead to the assembly and disassembly of fibrils as a function of pH. nih.gov
Table 2: pH-Dependent Conformational States of Amyloid-beta (1-28)
| pH Range | Predominant Conformation | Key Structural Features |
|---|---|---|
| Low pH | Alpha-helical | Entirely alpha-helical structure. |
| Mid-range pH (4-7) | Beta-sheet | Loss of N-terminal helical structure; formation of oligomeric beta-sheets. |
| High pH | Helical | Recovery of some secondary structure; two helices joined by a kink. |
Transition metal ions, such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺), have been shown to interact with the Aβ peptide and influence its aggregation. nih.gov The N-terminal region of Aβ is the primary binding site for these metal ions. nih.gov The coordination of metal ions can lead to a reduced size and decreased mobility of the peptide, an effect attributed to the anchoring of the ion. cardiff.ac.uk
This binding can cause significant disruption of the secondary structure and alter salt bridge patterns. cardiff.ac.uk While metal ions are potent modulators of Aβ aggregation, their interaction with the monomeric Aβ (1-28) can delay self-assembly by forming an aggregation-inert complex. nih.gov The structural changes induced by metal ion binding are complex and can have a global effect on the peptide's conformation, extending to regions remote from the coordination site. cardiff.ac.uk
Specific Residue Contributions to Structural Features
The structural integrity and conformational behavior of Aβ(1-28) are not uniform along its sequence. Specific amino acid residues play pivotal roles in dictating its folding, stability, and propensity for aggregation. The interplay of electrostatic and hydrophobic interactions, governed by key residues, is fundamental to its structural dynamics.
The Aβ(1-28) sequence contains three histidine residues at positions 6, 13, and 14. The imidazole side chain of histidine has a pKa near physiological pH, making these residues highly sensitive to changes in the local environment. This sensitivity allows them to act as molecular switches, influencing the peptide's conformation and aggregation properties in a pH-dependent manner.
Low pH environments promote the protonation of histidine residues, leading to a net positive charge that can influence electrostatic interactions within the peptide and with its surroundings. This protonation is thought to play a role in the pH-dependent conformational changes of Aβ(1-28). For instance, at low pH, the peptide has been observed to be entirely α-helical. nih.gov As the pH increases and the histidine residues become deprotonated, a loss of helical structure in the N-terminal region is observed. nih.gov
Studies involving the systematic substitution of these histidine residues with alanine have shed light on their importance in fibril stability. At a neutral pH of 7.4, the substitution of any of the three histidines with alanine leads to a destabilization of the fibrillar form of the amyloid-beta protein. nih.gov This destabilization is reflected in an increased rate of dissociation of the peptide from the fibril.
| Aβ Variant | Relative Association Rate (kon) vs. Wild-Type at pH 7.4 | Relative Dissociation Rate (koff) vs. Wild-Type at pH 7.4 |
|---|---|---|
| Wild-Type Aβ(1-40) | 1.00 | 1.00 |
| H6A Aβ(1-40) | 0.45 | ~4-12 times higher |
| H13A Aβ(1-40) | 0.22 | ~4-12 times higher |
| H14A Aβ(1-40) | 0.35 | ~4-12 times higher |
| H6A, H13A, H14A Aβ(1-40) | 0.28 | ~4-12 times higher |
This table is based on data from a study on Aβ(1-40), which provides insights into the role of histidine residues that are also present in the Aβ(1-28) fragment. nih.gov
It is important to note that while histidine protonation is a key factor in the pH-dependent behavior of Aβ, it is not the sole determinant of the significant stabilization of fibrils observed at low pH. nih.gov The binding of metal ions, such as copper and zinc, also involves these histidine residues and can influence the stability of the fibrils. nih.gov
Lysine residues, with their positively charged side chains at physiological pH, are crucial for the electrostatic interactions that modulate the structure and aggregation of Aβ(1-28). The fragment contains two lysine residues at positions 16 and 28. These residues are involved in both electrostatic and hydrophobic interactions that are key to the peptide's folding and assembly. nih.govnih.gov
In the α-helical conformation of Aβ(1-28), the side chains of Histidine-13 and Lysine-16 are in close proximity, residing on the same face of the helix. pnas.org This spatial arrangement suggests a potential functional interaction. The substitution of Lysine-16 with a non-charged amino acid like alanine has been shown to have a profound impact on the peptide's toxicity and aggregation. nih.govnih.gov Specifically, the K16A mutation dramatically reduces the toxicity of the amyloid-beta protein. nih.govnih.gov
Circular dichroism spectroscopy has been used to study the secondary structure of wild-type and lysine-substituted Aβ peptides. These studies reveal that while the wild-type peptide transitions from a random coil to a β-sheet conformation over time, mutations at the lysine positions can alter the kinetics and the final secondary structure content of this transition. nih.gov
| Aβ40 Variant | Initial Secondary Structure Content (%) | Final Secondary Structure Content (%) (after 72h) |
|---|---|---|
| β-sheet | β-sheet | |
| Wild-Type Aβ40 | 15 ± 4 | 68 ± 3 |
| [Ala16]Aβ40 | 12 ± 3 | 65 ± 5 |
| [Ala28]Aβ40 | 18 ± 5 | 55 ± 6 |
This table presents data from a study on Aβ40, highlighting the impact of lysine mutations on secondary structure, which is relevant to the behavior of the Aβ(1-28) fragment. nih.gov
Furthermore, Lysine-28 plays a critical role in stabilizing a β-turn structure through the formation of a salt bridge with Aspartate-23. nih.govnih.govnih.govacs.org This turn is considered a key nucleating site for the folding and subsequent assembly of the Aβ peptide. nih.gov
A central hydrophobic cluster (CHC) within the Aβ(1-28) sequence is a primary driving force for its aggregation. This cluster is composed of the residues Leu-17, Val-18, Phe-19, Phe-20, and Ala-21. nih.govnih.gov The hydrophobic nature of these side chains promotes their burial away from the aqueous solvent, leading to the formation of a compact core that is critical for the stability of both monomeric and aggregated forms of the peptide.
The folding landscape of Aβ is significantly influenced by pH, with conditions around pH 6 being most favorable for aggregation driven by hydrophobic interactions. nih.gov This is partly because at this pH, the electrostatic repulsions between charged residues are reduced, allowing the hydrophobic forces to dominate and drive the association of peptide monomers.
Molecular dynamics simulations have emphasized the importance of a hydrophobic cluster involving Val-18, Phe-19, and Ala-21. researchgate.net The interactions between these residues are crucial for the formation of β-sheets, which are the hallmark of amyloid fibrils. The CHC is not only pivotal for the self-assembly of Aβ but also for its interaction with other molecules and cellular membranes.
The stability of the folded Aβ monomer and its propensity to aggregate are dependent on the interplay between the hydrophobic interactions within the CHC and the electrostatic interactions of charged residues like lysine and histidine. For instance, the formation of a salt bridge between Glu-22 and Lys-28 can destabilize helix formation in the CHC region, thereby promoting a β-turn conformation that is more prone to aggregation. pnas.org
Amyloid Beta Protein 1 28 Aggregation Mechanisms and Pathways
Monomer to Oligomer Transition Dynamics
The transition from a soluble monomeric state to structured oligomers is the initial and rate-determining step in the amyloid cascade. For Aβ(1-28), this process is governed by a delicate interplay of electrostatic and hydrophobic interactions. semanticscholar.orgresearchgate.net In its monomeric form, Aβ(1-28) is largely unstructured. creative-diagnostics.com The aggregation process is initiated by conformational changes that lead to self-association.
Molecular dynamics simulations have shown that conformational flexibility, influenced by both hydrophobicity and charge, is a primary determinant of aggregation propensity. nih.gov Aβ(1-28) displays lower conformational mobility compared to Aβ(1-40), which is attributed to the absence of the hydrophobic C-terminal "tail," rendering it less prone to aggregation. nih.gov
The aggregation process is also highly dependent on pH. Constant pH molecular dynamics simulations indicate that the folding landscape of Aβ(1-28) is most favorable for aggregation driven by hydrophobic forces at a pH of 6. pnas.org This suggests that the more acidic environments found in cellular compartments like endosomes could facilitate the initial formation of oligomers. pnas.org
Kinetics of Oligomer Formation
The kinetics of Aβ oligomerization generally follow a nucleation-dependent polymerization model, which consists of a lag phase (nucleation), an elongation phase, and a stationary phase. bmbreports.org The formation of a stable nucleus is the rate-limiting step. While much of the kinetic data is derived from longer Aβ peptides, the principles apply to Aβ(1-28) as well.
The process for Aβ peptides can be summarized in the following key kinetic steps:
Primary Nucleation : Monomers in solution associate to form an unstable nucleus. This is a slow process that occurs in the bulk solution. biorxiv.orgpnas.org
Elongation : Once a stable nucleus is formed, it rapidly elongates by the addition of other monomers to its ends. pnas.org
For Aβ(1-28), the aggregation kinetics are significantly slower than for Aβ(1-40) or Aβ(1-42). nih.gov The hydrophilic nature of the 1-28 fragment and the absence of the C-terminal hydrophobic region reduce the efficiency of both primary nucleation and elongation. nih.govacs.org Environmental factors like pH can modulate these kinetics; for instance, conditions near the isoelectric point of the peptide can neutralize charges, reduce repulsion, and favor intermolecular contacts, thereby promoting aggregation. mdpi.com Studies on Aβ peptides show that the aggregation rate is fastest at pH levels between 4 and 5.7. pnas.org
Nucleation-Dependent Aggregation Processes
Aggregation of Aβ peptides is a nucleation-dependent phenomenon. nih.gov This process can occur through two main mechanisms: homogeneous nucleation, where nuclei form from monomers in solution, and heterogeneous nucleation, where formation is catalyzed by an existing surface. biorxiv.orgnih.gov
For Aβ(1-28), the central hydrophobic cluster (residues 17-21) and the region around residues 24-28 are critical for nucleation. pnas.orgresearchgate.net The formation of a β-turn structure in the Val24-Lys28 region is postulated to be a key nucleating event for the intramolecular folding of the monomer, which precedes intermolecular assembly. researchgate.net The stability of this turn can be influenced by electrostatic interactions, such as a salt bridge between Asp23 and Lys28, and is pH-dependent. pnas.org At acidic pH (e.g., pH 4-6), the propensity to form this β-turn increases, which may explain the accelerated aggregation observed under these conditions. pnas.org
The table below summarizes the key molecular mechanisms involved in the nucleation stages of Aβ peptides, which are applicable to the Aβ(1-28) fragment.
| Nucleation Stage | Associated Molecular Mechanisms |
| Pre-Nucleation | Growth of existing oligomers and initial formation of nuclei through the addition of charged monomers. biorxiv.org |
| Saturation & Nucleation | A change in environmental conditions (e.g., pH) drives preferential surface adsorption, increasing local monomer concentration and initiating the birth of multiple nuclei. biorxiv.org |
| Post-Nucleation Growth | Nuclei undergo surface diffusion and combine with other species (monomers, other nuclei) to form larger, growing oligomers. biorxiv.org |
Characterization of Oligomeric Species of Amyloid-beta-Protein (1-28)
Oligomers are transient, intermediate species formed during the aggregation process. They are heterogeneous in size and conformation and are considered to be the primary pathogenic agents in amyloid-related diseases. mdpi.commdpi.com The characterization of Aβ(1-28) oligomers is challenging due to their transient nature and lower abundance compared to those of Aβ(1-40) and Aβ(1-42).
Low Molecular Weight Oligomers
Low molecular weight (LMW) oligomers are the first species to form from the self-association of monomers and typically range from dimers up to approximately 24-mers. mdpi.comnih.gov For Aβ(1-28), aggregation appears to be largely limited to these smaller species. Unlike Aβ(1-40) and Aβ(1-42), which can readily form larger aggregates, Aβ(1-28) primarily populates dimeric and trimeric states.
Studies comparing the aggregation of Aβ fragments have shown that the truncation of the C-terminal hydrophobic region in Aβ(1-28) has a drastic effect on oligomerization, shifting the population toward these smaller LMW species. researchgate.net While longer Aβ peptides form a variety of oligomers including dimers, tetramers, hexamers, and dodecamers, the aggregation pathway for Aβ(1-28) seems to be truncated. mdpi.com
High Molecular Weight Oligomers
High molecular weight (HMW) oligomers are larger soluble assemblies, sometimes defined as those greater than ~100 kDa. nih.gov These species are considered to be on-pathway to fibril formation or can exist as stable, off-pathway aggregates. nih.gov
There is little evidence to suggest that Aβ(1-28) readily forms stable HMW oligomers under physiological conditions. Its much lower aggregation propensity means it does not typically progress to these larger states. nih.gov The formation of HMW oligomers and protofibrils is a characteristic feature of the more amyloidogenic Aβ(1-40) and Aβ(1-42) peptides, driven by hydrophobic interactions involving their C-terminal domains, which Aβ(1-28) lacks. acs.org
Prefibrillar Oligomers and Protofibrils
Prefibrillar oligomers (PFOs) and protofibrils are larger, soluble intermediates that form after the initial LMW oligomers. nih.govmdpi.com Protofibrils are generally described as curvilinear structures that can be precursors to mature, insoluble fibrils. nih.govgoogle.com
The formation of protofibrils from Aβ(1-28) is not commonly observed. The aggregation process for this fragment tends to be arrested at the stage of small, LMW oligomers. researchgate.net The enhanced formation of protofibrils is a key feature of more pathogenic Aβ variants, such as those with the "Arctic" mutation, and the full-length Aβ(1-42) peptide. google.comdiva-portal.org The inability of Aβ(1-28) to efficiently form these larger, elongated structures further underscores the critical role of the C-terminal residues (29-40/42) in driving the progression of amyloid aggregation toward mature fibrils. nih.govacs.org
Fibril Formation and Elongation Processes
The transformation of soluble Aβ(1-28) monomers into insoluble fibrils is a complex process involving distinct conformational changes and assembly steps.
Cross-Beta Conformation of Fibrils
A hallmark of amyloid fibrils, including those formed by Aβ(1-28), is the cross-beta (β) conformation. nih.govtandfonline.comresearchgate.net In this structure, the β-strands of the peptide run perpendicular to the long axis of the fibril, while the hydrogen bonds that stabilize the β-sheets are parallel to it. nih.govpnas.org X-ray diffraction studies of fibrils formed from synthetic Aβ(1-28) have confirmed this characteristic cross-β pattern. nih.gov This fundamental architecture is a common feature of amyloid fibrils, regardless of the specific protein or peptide sequence. acs.org The Aβ(1-28) peptide, initially in a random coil or alpha-helical state, undergoes a conformational transition to a β-sheet structure, which then assembles into these highly ordered fibrils. nih.govnih.gov
Assembly into Amyloid-like Fibrils In Vitro
Synthetic Aβ(1-28) readily self-assembles into fibrils in a laboratory setting, providing a valuable model for studying the process of amyloidogenesis. nih.govwestminster.ac.uk Electron microscopy reveals that these in vitro-formed fibrils are morphologically similar to the amyloid fibrils found in the brains of Alzheimer's disease patients. nih.gov The process of fibrillization is nucleation-dependent, meaning it begins with a slow "lag phase" where monomers associate to form unstable oligomeric nuclei. plos.orgaip.org Once a stable nucleus is formed, it acts as a template for the rapid addition of more monomers, leading to the elongation of the fibril. aip.org Studies have shown that even shorter fragments, such as Aβ(12-28), which contains the core region for cross-β aggregation, can also form protofibrils on surfaces at concentrations much lower than those required for fibril formation in solution. acs.org
Fibril Morphology and Polymorphism
Amyloid fibrils, including those of Aβ(1-28), exhibit polymorphism, meaning they can exist in different morphological forms even when formed from the same peptide sequence. acs.orgwestminster.ac.ukportlandpress.com Electron microscopy studies have revealed that Aβ(1-28) can form fibrils that are periodically stained along their edges. acs.org This polymorphism can be influenced by even slight changes in environmental conditions. acs.org Different Aβ fragments can assemble into fibrils with distinct morphologies. For instance, fibrils of peptide 6-25 have been observed with diameters of 50-80 Å, sometimes showing a central groove, while fibrils of peptide 22-35 are helical with a variable width. nih.gov This structural diversity, or polymorphism, is a key feature of amyloid aggregates and may have implications for their biological activity. portlandpress.comportlandpress.com
Modulating Factors in Aggregation
The aggregation of Aβ(1-28) is not a spontaneous, unregulated process but is significantly influenced by various environmental factors.
Effect of pH on Aggregation Kinetics
The pH of the surrounding environment plays a critical role in the aggregation kinetics of Aβ peptides, including Aβ(1-28). The rate of aggregation is highly dependent on pH, with studies showing that Aβ(1-28) forms mature fibrils within a pH range of 3 to 8. pnas.org More specifically, the aggregation is most rapid in the pH range of 4 to 5.7. pnas.orgnih.gov This pH dependence is linked to the protonation state of the ionizable amino acid residues within the peptide, such as histidine. nih.govoup.com
A rapid decrease in pH, for example from 8.5 to below 6, can induce the aggregation of Aβ(1-28), leading to the formation of an antiparallel β-sheet structure. nih.gov This process occurs in two phases: an initial rapid phase where random coil structures transition to oligomeric β-sheets, followed by a slower phase of larger aggregate formation. nih.gov At acidic pH, while aggregation can be accelerated, some studies suggest it can also lead to the formation of more rod-shaped aggregates which may differ in their cytotoxic potential compared to those formed at neutral pH. researchgate.net The folding landscape of Aβ is strongly modulated by pH, with a pH of around 6 being most favorable for hydrophobically driven aggregation. nih.gov
Role of Metal Ions in Aggregation Pathways
Metal ions, particularly zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe³⁺), are known to significantly influence the aggregation of Aβ peptides. nih.govmdpi.com These metal ions can bind to Aβ, forming complexes that can alter the aggregation pathways. researchgate.net The N-terminal region of Aβ, which is present in the Aβ(1-28) fragment, contains the primary binding sites for these metal ions, particularly involving histidine residues. plos.orgnih.gov
The effect of metal ions can be complex and concentration-dependent. researchgate.netacs.org While some studies report that metal ions like copper can accelerate Aβ aggregation, others suggest they can inhibit it. oup.com For instance, equimolar and higher concentrations of Cu(II) or Zn(II) can induce rapid amyloid formation, whereas sub-equimolar concentrations may slow down the kinetics. researchgate.net Metal ions can also direct the aggregation towards different end-products, sometimes favoring the formation of amorphous, non-fibrillar aggregates over structured fibrils. mdpi.com The interaction with metal ions can also lead to the production of reactive oxygen species, contributing to oxidative stress. researchgate.net
Interactive Data Table: Factors Modulating Aβ(1-28) Aggregation
| Factor | Condition | Observed Effect on Aβ(1-28) Aggregation | Reference(s) |
| pH | pH 3-8 | Formation of mature fibrils | pnas.org |
| pH 4-5.7 | Most rapid aggregation | pnas.orgnih.gov | |
| Rapid drop from 8.5 to <6 | Induces aggregation and antiparallel β-sheet formation | nih.gov | |
| Acidic pH | Can lead to rod-shaped aggregates | researchgate.net | |
| Metal Ions | Zn²⁺, Cu²⁺, Fe³⁺ | Modulate aggregation pathways | nih.govmdpi.comresearchgate.net |
| Sub-stoichiometric concentrations | Can retard formation of Aβ fibrils | researchgate.net | |
| Equimolar/Supra-equimolar concentrations | Can induce rapid amyloid formation | researchgate.net |
Influence of Concentration
The concentration of the Amyloid-beta (Aβ) peptide is a critical extrinsic factor that significantly affects its aggregation process, including the rate of fibril formation and the morphology of the resulting aggregates. oup.com Studies on fragments like Aβ(12–28) reveal that surface-mediated self-assembly can be strongly influenced by local peptide concentration. acs.org On surfaces where peptides can diffuse freely, the rate of fibrillization is notably faster than in solution, and aggregation can be initiated at much lower concentrations. acs.org While the physiological concentration of Aβ peptide is typically in the nanomolar range, the critical concentration required for fibril formation in solution is usually much higher. acs.org
Research using atomic force microscopy (AFM) on the Aβ(12–28) fragment has demonstrated a clear correlation between peptide concentration and the resulting aggregate structures when samples are slowly dried. acs.org At lower concentrations, smaller and more distinct structures are observed, which grow into longer, more complex networks as the concentration increases. acs.org
| Solution Concentration (μM) | Observed Aggregate Morphology for Aβ(12–28) |
|---|---|
| 0.33 | Formation of homogeneous, self-assembled protofibrils. acs.org |
| 3.3 | Increased length and density of protofibrils. acs.org |
| 6.6 | Dense networks of longer fibrils. acs.org |
Sequence Variations and Their Impact on Aggregation
The primary amino acid sequence of the Aβ peptide plays a pivotal role in its propensity to aggregate. The N-terminal region (residues 1-28) is hydrophilic and contains a high number of charged residues that can either promote or inhibit aggregation rates in response to environmental factors. oup.com Mutations within this region can have diverse and significant effects on aggregation kinetics. biorxiv.org
Studies systematically analyzing sequence changes have found that many mutations beyond simple substitutions, including insertions and deletions, can accelerate Aβ aggregation. biorxiv.org For instance, introducing polar residues (like asparagine, histidine, threonine, or glutamine) or positively charged residues (lysine, arginine) into the N-terminus often promotes aggregation. biorxiv.org Conversely, substitutions with hydrophobic or negatively charged residues in this region tend to decrease the nucleation of fibrils. biorxiv.org
Comparative studies on the Aβ(11-28) fragment and its variants, which correspond to clinically relevant mutations, highlight the sensitivity of the aggregation process to single amino acid changes in the core region. researchgate.net
| Aβ(11-28) Variant | Observed Impact on Aggregation |
|---|---|
| Wild Type | Serves as the baseline for aggregation propensity. researchgate.net |
| A21G (Flemish) | Exhibits a distinct aggregation profile, often studied for its clinical relevance. researchgate.net |
| E22K (Italian) | Shows altered aggregation behavior compared to the wild type. researchgate.net |
| E22G (Arctic) | Demonstrates a different aggregation propensity, highlighting the importance of this position. researchgate.net |
| E22Q (Dutch) | Another clinically relevant mutant with a unique aggregation pattern. researchgate.net |
| D23N (Iowa) | This mutation also significantly influences the peptide's tendency to form fibrils. researchgate.netpnas.org |
Data derived from comparative aggregation studies using Thioflavin T fluorescence assays. researchgate.net
Intermolecular Electrostatic and Hydrophobic Interactions
The self-assembly of Aβ(1-28) into larger aggregates is fundamentally driven by a combination of intermolecular forces, primarily electrostatic and hydrophobic interactions. semanticscholar.orgresearchgate.net The Aβ peptide is amphiphilic, possessing a hydrophilic N-terminal region (1-28) and a hydrophobic C-terminal region. semanticscholar.orgresearchgate.net The aggregation process is initiated when intermolecular hydrophobic interactions, particularly around the central hydrophobic core (residues 17-21), overcome the peptide's weak intramolecular forces. bmbreports.org
Electrostatic interactions play a crucial role in stabilizing the specific structures that lead to fibril formation. semanticscholar.org Several reports conclude that the positively charged Lysine at position 28 (Lys-28) is critical for stabilizing the β-turn structure of the peptide. semanticscholar.org This stabilization is achieved through the formation of an intermolecular salt bridge with negatively charged residues like Glutamic acid at position 22 (Glu-22) and Aspartic acid at position 23 (Asp-23). pnas.orgsemanticscholar.org Molecular dynamics simulations of Aβ(1-28) support the hypothesis that the electrostatic interaction between Glu-22 and Lys-28 promotes the stability of this β-turn. pnas.org The stacking of aromatic and polar side chains further stabilizes the mature fibril structure through these interactions. bmbreports.org
Biological Roles and Pathogenic Contributions of Amyloid Beta Protein 1 28
Amyloid Precursor Protein (APP) Processing and Amyloid-beta-Protein (1-28) Generation
The generation of amyloid-beta (Aβ) peptides, including the 1-28 fragment, is a result of the sequential proteolytic cleavage of the Amyloid Precursor Protein (APP), a transmembrane protein integral to normal cellular function. nih.govmdpi.com This process is primarily mediated by two key enzymes, beta-secretase and gamma-secretase, in what is known as the amyloidogenic pathway. nih.govmdpi.com
Beta-Secretase and Gamma-Secretase Cleavage Mechanisms
The initial step in the amyloidogenic pathway involves the cleavage of APP by β-secretase, an enzyme also known as Beta-site APP Cleaving Enzyme 1 (BACE1). cell-stress.commdpi.com This action removes the large, soluble ectodomain of APP (sAPPβ) and leaves a 99-amino-acid C-terminal fragment (CTFβ or C99) anchored within the cell membrane. nih.govcell-stress.comnih.gov
This C99 fragment is the direct substrate for γ-secretase, a multi-protein complex. cell-stress.com The γ-secretase complex performs an unusual intramembrane cleavage on C99. cell-stress.com This cleavage is not precise and occurs at several positions within the transmembrane domain, leading to the generation of Aβ peptides of varying lengths, typically between 37 and 43 amino acids. nih.govcell-stress.com Subsequent processing of these fragments can result in the formation of shorter species, including Aβ(1-28). acs.org This process also releases the APP intracellular domain (AICD) into the cytoplasm. cell-stress.comnih.gov An alternative, non-amyloidogenic pathway is initiated by α-secretase, which cleaves APP within the Aβ sequence, thereby preventing the formation of Aβ peptides. nih.govoup.com
| Enzyme | Alternative Name | Action | Resulting Fragments |
| Beta-Secretase | BACE1 | Initial cleavage of APP in the ectodomain. cell-stress.com | Soluble APPβ (sAPPβ) and membrane-bound C99. nih.gov |
| Gamma-Secretase | - | Intramembrane cleavage of C99. cell-stress.com | Amyloid-beta (Aβ) peptides (including precursors to Aβ1-28) and APP Intracellular Domain (AICD). nih.govacs.org |
| Alpha-Secretase | ADAM10 | Cleavage of APP within the Aβ domain. mdpi.com | Soluble APPα (sAPPα) and membrane-bound C83. aginganddisease.org |
Subcellular Localization of APP Processing
The processing of APP is compartmentalized within the cell, occurring in specific organelles. While APP is synthesized in the endoplasmic reticulum (ER) and transported through the Golgi apparatus, the primary sites of amyloidogenic processing are the trans-Golgi network (TGN) and various endocytic compartments. nih.govpnas.orgopenbiologyjournal.com The acidic environment of endosomes is particularly favorable for the optimal activity of BACE1. openbiologyjournal.com
Studies suggest that for Aβ to be produced efficiently, newly synthesized APP travels to the plasma membrane and is then internalized via endocytosis into early endosomes. pnas.org From these endosomes, a significant portion of APP is recycled back to the TGN in a process that is critical for Aβ generation. pnas.org This indicates that the TGN is a predominant site for Aβ production, acting on an endocytosed pool of APP. pnas.org Furthermore, research has identified that components of the amyloidogenic machinery, including β- and γ-secretases, are also present and active in mitochondria-associated membranes (MAMs), which are specialized contact sites between the ER and mitochondria, suggesting this as another location for Aβ production. nih.gov
| Organelle | Role in APP Processing |
| Endoplasmic Reticulum (ER) | Synthesis and initial folding of APP. nih.gov |
| Trans-Golgi Network (TGN) | A major site of Aβ production from both biosynthetic and recycled APP pools. pnas.org |
| Endosomes | Internalization of cell-surface APP; the acidic environment favors BACE1 activity, making it a key location for the initial amyloidogenic cleavage. mdpi.comopenbiologyjournal.com |
| Mitochondria-Associated Membranes (MAMs) | Presence and activity of β- and γ-secretases have been documented, indicating local Aβ production. nih.gov |
Cellular Interactions and Pathways Mediated by Amyloid-beta-Protein (1-28)
Once generated, Aβ(1-28) can interact with various cellular components, influencing cellular function and viability. Its amphiphilic nature, with distinct hydrophobic and hydrophilic domains, dictates its interactions with the cellular environment. nih.gov
Interaction with Cell Membranes and Lipids
Aβ peptides, including the 1-28 fragment, can directly interact with the lipids of cell membranes. nih.gov This interaction is governed by both electrostatic and hydrophobic forces. nih.gov The N-terminal region of Aβ is hydrophilic and contains charged amino acid residues that can engage with the negatively charged headgroups of membrane phospholipids, such as sphingomyelin. nih.gov This initial electrostatic attraction can facilitate the insertion of the peptide into the lipid bilayer. nih.gov
This interaction with the membrane is not passive; it can induce significant conformational changes in the Aβ(1-28) peptide. nih.gov In aqueous solution, the peptide may exist in a random coil or alpha-helical state, but in a membrane-like environment, it can transition to a β-sheet structure. nih.govnih.gov This conformational shift is believed to be a critical step in the aggregation of Aβ peptides into oligomers and larger fibrils. nih.gov The specific lipid composition of the membrane, particularly the presence of anionic lipids, cholesterol, and gangliosides, can modulate these interactions and influence the rate of Aβ aggregation. nih.govfrontiersin.org
Receptor Binding and Downstream Signaling in Preclinical Studies
In preclinical models, Aβ peptides have been shown to bind to a variety of cell surface receptors, triggering intracellular signaling cascades that can lead to synaptic dysfunction and cell death. rupress.orgspandidos-publications.com These receptors include scavenger receptors, the receptor for advanced glycation end products (RAGE), and the EphB2 receptor, among others. rupress.orgspandidos-publications.com The binding of Aβ oligomers to these receptors is considered a key mechanism contributing to neurotoxicity. spandidos-publications.com
| Receptor Family/Name | General Consequence of Aβ Interaction |
| p75 Neurotrophin Receptor (p75NTR) | Induction of apoptosis (programmed cell death). rupress.orgnih.gov |
| Receptor for Advanced Glycation End Products (RAGE) | Triggers inflammatory responses and oxidative stress. rupress.org |
| EphB2 Receptor | Aβ oligomer binding leads to enhanced proteasomal degradation of the receptor, impairing synaptic function. spandidos-publications.com |
| Scavenger Receptors | Involved in the uptake and clearance of Aβ by microglia, but can also mediate inflammatory signaling. rupress.org |
| α-7-Nicotinic Acetylcholine Receptor (α7nAChR) | High-affinity binding of Aβ can lead to receptor activation or dysfunction, impacting cholinergic signaling. mdpi.comrupress.org |
p75 Neurotrophin Receptor (p75NTR) Interactions
A particularly well-studied interaction is the binding of Aβ to the p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor receptor superfamily. nih.govjci.org Studies using rat cortical neurons and cell lines engineered to express p75NTR have demonstrated that Aβ specifically binds to this receptor. nih.govjci.org This binding is not benign; it initiates a cell death signaling pathway. rupress.orgnih.gov
The interaction of aggregated Aβ with p75NTR has been shown to induce apoptosis in cells expressing the receptor, whereas cells lacking p75NTR are resistant to this toxic effect. nih.govjci.org The signaling cascade is mediated through the cytoplasmic "death domain" of the p75NTR. rupress.orgjci.org This engagement leads to the activation of downstream effector caspases, specifically caspase-8 and caspase-3, which are key executioners of the apoptotic program. rupress.org This Aβ-p75NTR interaction represents a direct mechanism by which the peptide can mediate neuronal death, a hallmark of neurodegenerative diseases. rupress.orgnih.gov
Low-Density Lipoprotein Receptor-Related Protein (LRP) Interactions
The low-density lipoprotein receptor-related protein 1 (LRP1) is a critical receptor involved in the metabolism and clearance of Amyloid-beta (Aβ). nih.gov Expressed in various brain cells including neurons, glial cells, and particularly in the vascular system, LRP1 plays a pivotal role in maintaining brain homeostasis by mediating the cellular uptake and degradation of Aβ. nih.govjneurosci.org It functions as a highly efficient endocytic receptor, binding to Aβ either directly or indirectly through ligands like apolipoprotein E (ApoE) and α2-macroglobulin (α2M), and facilitating its removal from the brain across the blood-brain barrier (BBB). nih.govjci.org
Preclinical studies have demonstrated that LRP1 expressed in brain microvasculature is essential for Aβ clearance. nih.gov In mouse models, selective deletion of LRP1 in brain endothelial cells significantly reduced the brain's ability to clear Aβ, leading to increased soluble brain Aβ levels and aggravated cognitive deficits. jci.org Similarly, conditional deletion of LRP1 in vascular smooth muscle cells in amyloid mouse models resulted in accelerated Aβ accumulation, both as parenchymal plaques and as cerebral amyloid angiopathy (CAA), by impairing lysosomal-mediated Aβ clearance. jneurosci.org
The function of this clearance pathway is not static; LRP1 expression and efficacy can decline with age. nih.govjci.org Studies in mice have shown that LRP1 expression in the brain's microvasculature decreases in an age-dependent manner, which correlates with reduced Aβ clearance and contributes to its accumulation. nih.govjci.org This age-related decline in LRP1-mediated transport suggests that impairments in this system may be a key factor in the pathogenesis of late-onset Alzheimer's disease. nih.gov
Table 1: Research Findings on LRP1 Interactions with Amyloid-beta
| Cell Type | LRP1 Function | Key Findings in Preclinical Models | Citations |
|---|---|---|---|
| Brain Endothelial Cells | Mediates Aβ transcytosis across the BBB for systemic elimination. | Deletion of endothelial LRP1 in mice reduced Aβ brain efflux and increased soluble Aβ levels. | jci.org |
| Vascular Smooth Muscle Cells | Mediates Aβ uptake and lysosomal degradation. | LRP1 deletion in these cells in mice exacerbated Aβ deposition as plaques and CAA. | nih.govjneurosci.org |
| Pericytes | Mediates Aβ uptake and lysosomal degradation. | LRP1 is considered a critical player in Aβ clearance within the cerebrovascular system. | nih.gov |
| Neurons | Mediates neuronal Aβ clearance via endocytosis. | LRP1 in neurons facilitates the clearance of amyloid-β. | nih.gov |
Amyloid Precursor Protein (APP) as an Amyloid-beta Receptor
The Amyloid Precursor Protein (APP), the parent molecule from which Aβ is derived, also functions as a cell surface receptor for extracellular Aβ peptides. frontiersin.orgnih.gov Research indicates that soluble Aβ can bind to the Aβ region of APP on the cell surface. frontiersin.org This interaction is not benign; it can trigger pathological signaling cascades. Studies in N2a cells demonstrated that this binding induces cell death, a process dependent on the YENPTY motif within the intracellular domain of APP. frontiersin.org This motif is known to interact with various cytoplasmic proteins, suggesting that Aβ's binding to APP initiates toxic intracellular signals. frontiersin.org This establishes a detrimental feedback loop where the Aβ peptide, after being cleaved from APP, can then interact with its own precursor to mediate its neurotoxic effects. frontiersin.orgnih.gov
Modulation of Ion Channel Function (Preclinical Studies)
A significant pathogenic mechanism attributed to Aβ peptides, including the (1-28) fragment, is the disruption of cellular ion homeostasis, particularly that of calcium (Ca²+). nih.govresearchgate.net The "amyloid ion channel hypothesis" posits that soluble, non-fibrillar Aβ oligomers can insert themselves into neuronal membranes to form aberrant, cation-selective ion channels. nih.govwikipedia.org These channels permit an unregulated influx of ions, most notably Ca²+, into the neuron. nih.govpnas.org
Preclinical studies using model membranes and neuronal cultures have provided evidence supporting this hypothesis. It has been demonstrated that Aβ peptides can disrupt Ca²+ homeostasis, leading to elevated intracellular Ca²+ concentrations. nih.govresearchgate.net This unregulated ion movement destabilizes the cell's ionic balance, which can trigger downstream pathological events, including excitotoxicity and apoptosis. wikipedia.orgpnas.org While much of the foundational work for this hypothesis used various Aβ fragments, the general principle of forming pore-like structures that disrupt ionic homeostasis is considered a common feature of toxic Aβ oligomers. wikipedia.orgpnas.org
Interactions with Other Biological Proteins (e.g., Tau Protein, Apolipoprotein E)
Interaction with Tau Protein: Amyloid-beta and the microtubule-associated protein Tau can interact synergistically, amplifying their respective toxic effects. nih.govacs.org Preclinical evidence suggests that the presence of Aβ can accelerate the development of Tau pathology. Aβ can activate protein kinases, such as GSK-3β and CDK5, which in turn hyperphosphorylate Tau. nih.govmdpi.com This hyperphosphorylated Tau detaches from microtubules, disrupting the cytoskeleton, and aggregates into neurofibrillary tangles (NFTs). nih.govnih.gov Furthermore, some studies suggest a direct physical interaction between Aβ and Tau fragments, which can promote the formation of aberrant, co-aggregated structures. acs.orgacs.org This interplay is believed to be a crucial driver of the neurodegenerative process, leading to synaptic dysfunction and neuronal damage that is more severe than what is caused by either protein alone. nih.govacs.org
Interaction with Apolipoprotein E (ApoE): Apolipoprotein E is a major genetic risk factor for Alzheimer's disease, and its interaction with Aβ is isoform-specific. nih.gov The binding site for ApoE on the Aβ peptide has been identified as residues 12-28. nih.govpnas.org The ApoE4 isoform, which confers the highest risk, binds more rapidly and efficiently to Aβ compared to the ApoE3 isoform. nih.gov This interaction facilitates the formation of stable Aβ complexes and fibrillar aggregates. nih.gov Computational simulations and in vitro studies suggest that the binding of Aβ to ApoE4 can induce a conformational change in the ApoE4 protein, exposing its hydrophobic core and potentially impairing its normal function in Aβ clearance. plos.org Blocking this interaction has been explored as a therapeutic strategy, with studies showing that a peptide mimicking the Aβ 12-28 region (Aβ12-28P) can bind to ApoE, prevent its interaction with endogenous Aβ, and subsequently reduce Aβ deposition in preclinical models. pnas.org
Table 2: Key Protein Interactions with Amyloid-beta (1-28)
| Interacting Protein | Aβ Binding Region | Consequence of Interaction | Citations |
|---|---|---|---|
| Amyloid Precursor Protein (APP) | Aβ region of APP | Acts as a receptor for Aβ, mediating Aβ-induced toxicity and cell death. | frontiersin.org |
| Tau Protein | Aβ core region interacts with specific Tau regions. | Aβ promotes Tau hyperphosphorylation and aggregation; synergistic toxicity. | acs.orgnih.govmdpi.com |
| Apolipoprotein E (ApoE) | Residues 12-28 | Isoform-specific binding (ApoE4 > ApoE3) promotes Aβ aggregation and deposition. | nih.govpnas.orgnih.gov |
Molecular and Cellular Mechanisms of Pathogenesis in Preclinical Models
Synaptic Dysfunction Mechanisms
One of the earliest pathological consequences of soluble Aβ oligomers is synaptic failure. spandidos-publications.com Aβ peptides can induce synaptic toxicity through multiple mechanisms, primarily by disrupting glutamatergic neurotransmission. nih.govfrontiersin.org In preclinical models, Aβ oligomers have been shown to bind to and alter the function of critical postsynaptic receptors, including NMDA and AMPA receptors. nih.govfrontiersin.org This interference leads to a disruption of synaptic plasticity, manifesting as an inhibition of long-term potentiation (LTP), a cellular correlate of learning and memory, and an enhancement of long-term depression (LTD). nih.govspandidos-publications.com
The mechanisms underlying this dysfunction include:
Receptor Trafficking: Aβ can trigger the internalization and removal of NMDA and AMPA receptors from the synaptic surface, reducing the neuron's ability to respond to glutamate (B1630785). nih.govfrontiersin.org
Calcium Dyshomeostasis: By altering the function of glutamate receptors and forming its own ion-permeable pores, Aβ leads to excessive calcium influx into the postsynaptic neuron, activating downstream pathways that are detrimental to synaptic health. nih.govfrontiersin.org
Glutamate Uptake: Aβ can impair the function of glutamate transporters on astrocytes, leading to reduced glutamate clearance from the synaptic cleft. This accumulation of extracellular glutamate can cause excitotoxicity and further disrupt synaptic signaling. frontiersin.org
These actions culminate in a loss of dendritic spines and a breakdown of synaptic communication long before widespread neuronal death occurs, contributing directly to the cognitive deficits observed in early disease stages. nih.govportlandpress.com
Oxidative Stress Induction
Amyloid-beta peptides are potent inducers of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the brain's ability to detoxify them. nih.govnih.gov The generation of ROS is closely linked to the interaction of Aβ with redox-active metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺). nih.govnih.gov
The primary mechanisms include:
Metal Ion Reduction: Aβ peptides can bind to metal ions like Cu²⁺ and reduce them to their more reactive forms (e.g., Cu⁺). This process can catalyze the production of highly damaging ROS, such as the hydroxyl radical (•OH), from hydrogen peroxide (H₂O₂). nih.govnih.gov
Mitochondrial Dysfunction: Aβ oligomers can accumulate in mitochondria and interfere with the electron transport chain. nih.govnih.gov This impairment not only reduces ATP production but also increases the leakage of electrons, which then react with oxygen to form superoxide (B77818) radicals, a primary type of ROS. nih.gov
Enzyme Activation: Aβ can activate enzymes like NADPH oxidase, which is a major source of ROS in brain cells, particularly microglia. pnas.org
The resulting ROS inflict widespread damage on essential biomolecules, including the oxidation of lipids (lipid peroxidation), proteins (protein carbonylation), and nucleic acids, leading to membrane damage, enzyme inactivation, and DNA damage. nih.govmdpi.com This oxidative damage creates a vicious cycle, as oxidative stress itself can increase the production and aggregation of Aβ, further fueling the pathogenic cascade. nih.govfrontiersin.org
Table 3: Mechanisms of Aβ (1-28)-Induced Pathogenesis in Preclinical Models
| Pathogenic Mechanism | Key Cellular/Molecular Effects | Citations |
|---|
| Synaptic Dysfunction | - Inhibition of Long-Term Potentiation (LTP) and enhancement of Long-Term Depression (LTD).
Inflammatory Responses in Preclinical Models
In preclinical models, Amyloid-beta-Protein (1-28) (Aβ(1-28)) is implicated in initiating and propagating neuroinflammatory responses, a key pathological feature. This process primarily involves the activation of glial cells—microglia and astrocytes—which are the resident immune cells of the central nervous system. mdpi.com
Activated microglia and astrocytes respond to Aβ peptides by releasing a variety of inflammatory mediators. mdpi.comroyalsocietypublishing.org These include pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.com In addition to cytokines, activated glial cells produce reactive oxygen species (ROS) and reactive nitrogen species (RNS), which contribute to oxidative stress and further neuronal damage. mdpi.com Studies using astrocyte-neuron co-cultures have shown that Aβ-activated astrocytes increase the release of these inflammatory molecules, leading to neurotoxicity. mdpi.com This inflammatory cascade, triggered by Aβ, is believed to contribute significantly to the synaptic dysfunction and neuronal loss observed in neurodegenerative conditions. mdpi.commdpi.com
Interactive Data Table: Inflammatory Mediators Released by Glial Cells in Response to Amyloid-beta
| Cell Type | Mediator Released | Consequence in Preclinical Models |
|---|---|---|
| Microglia | TNF-α, IL-1β, ROS | Promotes neuroinflammation, synaptic dysfunction, and neuronal damage. mdpi.commdpi.com |
| Astrocytes | IL-1β, IL-6, TNF-α, RNS | Contributes to neurotoxicity and exacerbates inflammatory state. mdpi.com |
| --- | --- | --- |
Mitochondrial Dysfunction
Amyloid-beta-Protein (1-28) is increasingly recognized for its detrimental effects on mitochondrial function in preclinical studies. nih.gov This dysfunction is a critical factor contributing to energy failure and oxidative stress within neurons. Evidence suggests that Aβ peptides can accumulate within mitochondria, directly interacting with and inhibiting key enzymes involved in cellular respiration. nih.govnih.gov
Specifically, Aβ has been shown to impair the activity of several mitochondrial enzymes, including those in the citric acid cycle like pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase. nih.gov This impairment disrupts the electron transport chain, leading to reduced ATP synthesis and a significant increase in the production of reactive oxygen species (ROS). nih.govfrontiersin.org The overproduction of ROS creates a state of oxidative stress, which can damage mitochondrial DNA, proteins, and lipids, further compromising mitochondrial integrity and leading to a vicious cycle of dysfunction. nih.govmdpi.com This Aβ-induced mitochondrial failure is considered an early and pivotal event in the cascade leading to neuronal damage. nih.govbiomedrb.com
Interactive Data Table: Effects of Amyloid-beta on Mitochondrial Function in Preclinical Models
| Mitochondrial Parameter | Observed Effect | Pathogenic Consequence |
|---|---|---|
| Enzyme Activity | Inhibition of pyruvate dehydrogenase and cytochrome c oxidase. nih.govnih.gov | Impaired cellular respiration and energy metabolism. frontiersin.org |
| ATP Synthesis | Decreased ATP production. nih.govfrontiersin.org | Cellular energy failure, contributing to neuronal dysfunction. |
| ROS Production | Increased generation of reactive oxygen species. nih.govnih.gov | Heightened oxidative stress and damage to mitochondrial components. mdpi.com |
| Membrane Potential | Depolarization of the mitochondrial membrane. nih.govplos.org | Disruption of mitochondrial integrity and initiation of apoptotic pathways. |
| --- | --- | --- |
Alterations in Cellular Calcium Homeostasis
Preclinical research has demonstrated that Amyloid-beta-Protein (1-28) can disrupt the tightly regulated balance of intracellular calcium (Ca2+), a critical second messenger in neurons. nih.govnih.gov This dysregulation is a significant contributor to neuronal dysfunction and toxicity. One proposed mechanism is the formation of Aβ-containing pores or channels in the neuronal membrane that are permeable to calcium, leading to an uncontrolled influx of Ca2+ into the cell. nih.gov
Furthermore, Aβ peptides have been shown to affect intracellular calcium stores, particularly the endoplasmic reticulum (ER). plos.org By interacting with receptors on the ER membrane, Aβ can trigger the release of stored calcium into the cytoplasm. plos.org The resulting sustained elevation of cytosolic calcium, often referred to as calcium overload, can activate a number of detrimental downstream pathways. nih.govnih.gov These include the activation of proteases and kinases that can lead to cytoskeletal damage, mitochondrial dysfunction, and ultimately, apoptosis or programmed cell death. nih.gov This disruption of calcium homeostasis is considered a key step in the process by which Aβ exerts its neurotoxic effects. nih.govplos.org
Interactive Data Table: Amyloid-beta (1-28) and Cellular Calcium Dysregulation
| Mechanism of Disruption | Cellular Location | Consequence |
|---|---|---|
| Formation of Calcium-Permeable Pores | Neuronal Plasma Membrane | Uncontrolled influx of extracellular Ca2+. nih.gov |
| Release from Intracellular Stores | Endoplasmic Reticulum | Elevation of cytosolic Ca2+ levels. plos.org |
| Modulation of Voltage-Gated Channels | Neuronal Plasma Membrane | Altered neuronal excitability and Ca2+ entry. nih.gov |
| --- | --- | --- |
Effects on Neuronal Survival and Neurogenesis (Preclinical Studies)
The impact of Amyloid-beta-Protein (1-28) on neuronal viability and the generation of new neurons is complex and appears to be concentration-dependent. While high concentrations of aggregated Aβ are widely associated with neurotoxicity, leading to neuronal death through mechanisms like oxidative stress and inflammation, some earlier preclinical studies suggested a different role for soluble, monomeric forms of the peptide. probiologists.comnih.gov
A notable 1989 study reported that a peptide homologous to Aβ(1-28) could enhance the survival of cultured hippocampal neurons, suggesting a potential neurotrophic activity under specific conditions. probiologists.comnih.gov However, the predominant view from extensive preclinical research is that the accumulation of Aβ, including various fragments, is detrimental. It has been shown to impair the proliferation and survival of neural stem cells (NSCs), the precursors to new neurons. probiologists.comnih.gov For instance, Aβ can inhibit signaling pathways crucial for neurogenesis. probiologists.com The effect on neurogenesis in preclinical models remains a subject of debate, with some studies reporting decreases and others reporting increases, potentially due to differences in the specific Aβ species, animal models, and methodologies used. nih.govfrontiersin.org Despite this controversy, there is a consensus that the pathological accumulation of Aβ peptides ultimately contributes to a net loss of neurons and impairs the brain's regenerative capacity. nih.gov
Interactive Data Table: Preclinical Findings on Aβ(1-28), Neuronal Survival, and Neurogenesis
| Study Focus | Aβ Form Studied | Observed Effect in Preclinical Models | Reference |
|---|---|---|---|
| Neuronal Survival | Soluble Aβ(1-28) homolog | Enhanced survival of cultured hippocampal neurons. | nih.gov |
| Neurogenesis | Aggregated Aβ peptides | Impaired proliferation and survival of neural stem cells. | probiologists.comnih.gov |
| Neurogenesis | Various Aβ species | Conflicting results; both increases and decreases in neurogenesis reported in different AD models. | nih.govfrontiersin.org |
| --- | --- | --- | --- |
Clearance and Transport Mechanisms (Preclinical Focus)
Enzymatic Degradation Pathways (e.g., Neprilysin, Insulin-Degrading Enzyme)
The clearance of Amyloid-beta-Protein (1-28) from the brain is critically dependent on enzymatic degradation, with Neprilysin (NEP) and Insulin-Degrading Enzyme (IDE) being two of the most significant proteases involved in this process in preclinical models. nih.govjneurosci.org Both are zinc metalloendopeptidases that can cleave Aβ monomers into smaller, non-toxic fragments. nih.gov
Neprilysin is a membrane-bound peptidase primarily located at presynaptic terminals. thno.org Preclinical studies have shown that NEP is a major Aβ-degrading enzyme, and its overexpression in transgenic mouse models leads to a significant reduction in Aβ deposition. thno.orgnih.gov Conversely, a decrease in NEP levels or activity, which can occur with aging, is associated with increased Aβ accumulation. nih.gov
Insulin-Degrading Enzyme is another key protease that, despite its name, effectively degrades Aβ. nih.govnih.gov It is primarily located in the cytosol but can also be found at the cell surface and secreted into the extracellular space. nih.gov Preclinical studies using IDE-deficient mice have demonstrated a significant reduction in Aβ degradation, leading to higher brain Aβ levels. nih.gov Together, NEP and IDE play complementary and crucial roles in maintaining low physiological levels of Aβ in the brain. jneurosci.org
Interactive Data Table: Key Enzymes in Aβ(1-28) Degradation (Preclinical Focus)
| Enzyme | Type | Cellular Location | Role in Aβ Clearance |
|---|---|---|---|
| Neprilysin (NEP) | Zinc Metalloendopeptidase | Cell surface (presynaptic terminals) | Major enzyme for degrading extracellular Aβ. thno.orgnih.gov |
| Insulin-Degrading Enzyme (IDE) | Zinc Metalloendopeptidase | Cytosol, cell surface, extracellular space | Degrades insulin (B600854) and various Aβ species. nih.govnih.gov |
| --- | --- | --- | --- |
Blood-Brain Barrier Transport in Preclinical Models
The blood-brain barrier (BBB) plays a dual role in regulating the levels of Amyloid-beta-Protein (1-28) in the brain through a complex system of transport receptors. nih.gov This bidirectional transport involves both the influx of Aβ from the circulation into the brain and, more importantly for clearance, the efflux of Aβ from the brain into the bloodstream. nih.govrndsystems.com
The primary receptor responsible for the efflux of Aβ out of the brain in preclinical models is the low-density lipoprotein receptor-related protein 1 (LRP1). nih.govrndsystems.com Located on the abluminal side (brain side) of the brain endothelial cells, LRP1 binds to Aβ and facilitates its transport out of the brain parenchyma and into the blood. rndsystems.com Preclinical studies have shown that reduced LRP1 expression or function is associated with decreased Aβ clearance and increased deposition in the brain. mdpi.com
Conversely, the receptor for advanced glycation end products (RAGE) mediates the influx of Aβ from the blood into the brain. nih.govrndsystems.com RAGE is located on the luminal side (blood side) of the BBB. Increased expression of RAGE, which can be triggered by high levels of circulating Aβ, can exacerbate Aβ accumulation within the brain. rndsystems.commdpi.com Therefore, the balance between LRP1-mediated efflux and RAGE-mediated influx is a critical determinant of brain Aβ levels in preclinical settings. mdpi.com
Interactive Data Table: Aβ(1-28) Transport Across the Blood-Brain Barrier (Preclinical)
| Receptor | Location on BBB Endothelial Cells | Function | Impact on Brain Aβ Levels |
|---|---|---|---|
| LRP1 (Low-density lipoprotein receptor-related protein 1) | Abluminal (Brain Side) | Mediates efflux of Aβ from brain to blood. nih.govrndsystems.com | Decreases |
| RAGE (Receptor for Advanced Glycation End Products) | Luminal (Blood Side) | Mediates influx of Aβ from blood to brain. nih.govrndsystems.com | Increases |
| --- | --- | --- | --- |
Research Methodologies and Experimental Models for Amyloid Beta Protein 1 28 Studies
Peptide Synthesis and Preparation for Research
The study of Amyloid-beta (Aβ) (1-28) necessitates well-defined and reproducible starting materials. The synthesis and preparation of this peptide fragment are critical first steps that significantly influence the outcomes of subsequent biophysical and biological experiments.
Protocols for Monomerization and Randomization
To ensure that experimental studies begin with a homogenous, monomeric population of Aβ(1-28) and to eliminate pre-existing aggregates, specific protocols for monomerization and randomization of the peptide structure are employed. A widely used method involves the use of hexafluoro-2-propanol (HFIP). medchemexpress.commedchemexpress.com
A typical protocol is as follows:
The solid, synthetic Aβ peptide is dissolved in cold HFIP. medchemexpress.commedchemexpress.com
This solution is then incubated at room temperature for a minimum of one hour. medchemexpress.commedchemexpress.com This step is crucial for breaking down any pre-formed aggregates and ensuring the peptide is in a monomeric and structurally random state. medchemexpress.commedchemexpress.com
Following incubation, the HFIP is removed by evaporation. medchemexpress.commedchemexpress.com
The resulting peptide film is often dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which can then be diluted into the desired experimental buffer. medchemexpress.commedchemexpress.com
Alternative protocols may involve treatment with a dilute base like sodium hydroxide (B78521) (NaOH) to achieve solubilization and monomerization, sometimes in combination with sonication. nih.gov The choice of protocol can impact the subsequent aggregation kinetics and the types of structures formed. nih.gov
Spectroscopic Techniques for Conformational Analysis
Understanding the conformational changes of Aβ(1-28) from its soluble monomeric state to aggregated forms is fundamental to elucidating its pathological role. Various spectroscopic techniques are instrumental in this analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining high-resolution structural information of Aβ(1-28) in solution and even in its fibrillar state. openarchives.grrcsb.orgresearchgate.netdeakin.edu.au
One- and two-dimensional proton (¹H) NMR experiments can provide detailed insights into the peptide's conformation. openarchives.grnih.gov By analyzing chemical shifts, coupling constants, and Nuclear Overhauser Enhancements (NOEs), researchers can determine the secondary structure of the peptide. rcsb.orgnih.gov For instance, NMR studies have shown that in membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles, Aβ(1-28) can adopt a predominantly α-helical structure. rcsb.orgcase.edu Conversely, in aqueous solutions, it tends to adopt a more extended and flexible conformation that is prone to aggregation. nih.gov High-resolution magic-angle spinning (HR-MAS) NMR has been successfully applied to study the structure of Aβ(1-28) fibrils, providing evidence for a parallel, in-register arrangement of the peptides within the fibril. openarchives.gr
Table 1: NMR Spectroscopy Findings for Amyloid-beta (1-28)
| Technique | Sample Condition | Key Findings | Reference |
|---|---|---|---|
| ¹H NMR | Water, pH 2.1 & 5.6 | Aβ(1-28) did not show a pH-dependent folding transition, unlike longer fragments. nih.gov | nih.gov |
| ¹H NMR | SDS Micelles | Aβ(1-28) adopts two α-helical regions (Ala2-Asp7 and Tyr10-Lys28) at low pH. case.edu | case.edu |
| HR-MAS NMR | Fibrils | Revealed well-resolved spectra consistent with a parallel, in-register β-sheet structure. openarchives.gr | openarchives.gr |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure content of peptides and proteins in solution. case.edunbrc.ac.in It is particularly useful for monitoring conformational changes, such as the transition from α-helix or random coil to β-sheet, which is a hallmark of amyloid formation. researchgate.net
CD spectra of peptides exhibit characteristic features for different secondary structures. An α-helix typically shows strong negative bands around 222 nm and 208 nm and a positive band around 195 nm. case.edu A β-sheet structure is characterized by a broad negative band near 217 nm, while a random coil shows a strong negative band around 198 nm. case.edu Studies on Aβ(1-28) and related fragments have utilized CD spectroscopy to investigate how different environments, such as the presence of micelles or co-solvents like HFIP, influence its conformation. case.edubibliotekanauki.pl For example, in the presence of dodecylphosphocholine (B1670865) (DPC) micelles, Aβ(1-28) can be induced to form an α-helical structure, while under other conditions, it may favor a β-sheet conformation. case.edu
Table 2: Circular Dichroism (CD) Spectroscopy Findings for Amyloid-beta (1-28) and Related Fragments
| Peptide | Solvent/Condition | Observed Conformation | Reference |
|---|---|---|---|
| Aβ(1-28) | SDS Micelles | Predominantly α-helical. case.edu | case.edu |
| Aβ(1-28) | DPC Micelles (low pH) | α-helical. case.edu | case.edu |
| Aβ(1-28) | DPC Micelles (pH > 4) | Random coil. case.edu | case.edu |
Fluorescence Spectroscopy
Fluorescence spectroscopy offers a sensitive means to study the local environment of aromatic amino acid residues, such as tyrosine and phenylalanine in Aβ(1-28), and to monitor peptide aggregation.
The intrinsic fluorescence of the tyrosine residue at position 10 can be monitored. Changes in the fluorescence intensity and emission maximum can provide information about the peptide's conformation and its interaction with other molecules, such as metal ions. For instance, the quenching of tyrosine fluorescence upon the addition of copper (Cu²⁺) ions has been used to study the binding of these ions to Aβ(1-28). researchgate.net
Furthermore, extrinsic fluorescent probes are commonly used to detect and quantify amyloid fibrils. Thioflavin T (ThT) is a well-known dye that exhibits a significant increase in fluorescence intensity upon binding to the β-sheet structure of amyloid aggregates. bibliotekanauki.pl This property makes ThT fluorescence assays a standard method for monitoring the kinetics of Aβ fibrillization. Other fluorescent probes, such as Nile Red, can be used to monitor changes in the hydrophobicity of the peptide's environment during aggregation. diva-portal.org
Imaging and Visualization Techniques for Aggregates
Visualizing the morphology of Aβ(1-28) aggregates is crucial for understanding the process of fibril formation and the structural characteristics of the resulting species. Several high-resolution imaging techniques are employed for this purpose.
While techniques like Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are staples for visualizing the morphology of amyloid fibrils of longer Aβ peptides, specific high-resolution imaging data for Aβ(1-28) aggregates is less commonly detailed in readily available literature compared to Aβ(1-40) and Aβ(1-42). However, the principles of these techniques are broadly applicable. frontiersin.orgnih.gov
Fluorescence microscopy, including confocal and two-photon microscopy, is also a valuable tool, especially when used with fluorescent probes that specifically bind to amyloid plaques. researchgate.netnih.gov Compounds like CRANAD-28, a curcumin (B1669340) derivative, have been developed for the in vivo and ex vivo imaging of amyloid plaques and can be used to study the deposition of Aβ aggregates in tissue models. mdpi.com These advanced microscopy techniques allow for the three-dimensional visualization of amyloid deposits within complex biological samples. nih.gov
Electron Microscopy (EM)
Electron microscopy (EM) has been instrumental in visualizing the morphology of aggregated Amyloid-beta (Aβ) peptides. While many studies focus on the full-length Aβ, the fragment Aβ(1-28) has also been subject to EM analysis to understand its aggregation propensities.
Studies employing EM have revealed that Aβ oligomers, which are considered proximate neurotoxins in Alzheimer's disease, exhibit order-dependent increases in β-sheet content. pnas.org EM data suggests that the process of dimerization and subsequent monomer addition involves significant and asymmetrical conformational changes in the monomer. pnas.org In the context of lithostathine, a protein also implicated in amyloidogenesis, high-resolution EM has contributed to the model of its assembly. plos.org
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a powerful technique for studying the structure and aggregation of Aβ peptides at the single-molecule level. acs.org It has been used to investigate the folding and unfolding of proteins and to map biological samples. acs.org For Aβ(1-28), AFM has been used in conjunction with other techniques to characterize its misfolding and aggregation processes.
AFM studies have shown that Aβ oligomers can damage lipid bilayers. nih.gov Specifically, Aβ oligomers have been observed to penetrate membranes and form holes, while monomers tend to bind to the membrane surface without penetration. biorxiv.org This difference in membrane interaction observed by AFM could explain the higher toxicity associated with oligomers. biorxiv.org Furthermore, AFM has been used to confirm the formation of oligomers and fibrils under different conditions, revealing distinct morphologies. researchgate.net For instance, oligomers formed after 24 hours typically show a height of 5-6 nm. researchgate.net
A summary of key findings from AFM studies on Aβ peptides is presented in the table below.
| Finding | Aβ Species | Experimental Conditions | Reference |
| Oligomers penetrate and form holes in lipid bilayers. | Aβ42 Oligomers | Supported lipid bilayers | biorxiv.org |
| Monomers bind to the membrane surface without penetration. | Aβ42 Monomers | Supported lipid bilayers | biorxiv.org |
| Oligomers formed after 24 hours have a typical height of 5-6 nm. | Aβ(1-42) | Tris-buffered saline | researchgate.net |
| Dual recognition mapping can characterize oligomer structure. | Aβ40 and Aβ42 | Sequential scanning with two antibody probes | acs.org |
High-Speed Atomic Force Microscopy (HS-AFM)
High-Speed Atomic Force Microscopy (HS-AFM) provides the unique capability to visualize the structural dynamics of individual protein aggregates in real-time and in liquid environments. nih.govnih.gov This technique has been pivotal in understanding the dynamic processes of Aβ aggregation, including fibril growth and the influence of various physicochemical conditions. nih.govnih.govjst.go.jp
HS-AFM has been used to observe the self-replicating growth of Aβ42 fibrils and has revealed that fibrillar structures can have different patterns, including straight, spiral, and hybrid forms. nih.govjst.go.jp It has also been shown that high-molecular-weight (HMW) Aβ42 does not readily form aggregates, suggesting it may not be on the direct pathway to fibril formation. jst.go.jp The technique allows for real-time monitoring of how changes in the environment, such as the addition of salts or changes in pH, affect the aggregation process. nih.govbiorxiv.org For example, HS-AFM has been used to induce real-time dynamic changes in Aβ by injecting bio-reagents or adjusting salt concentrations during imaging. biorxiv.org
Key dynamic processes of Aβ aggregation observed by HS-AFM are summarized in the table below.
| Observed Process | Aβ Species | Key Findings | Reference |
| Self-replicating fibril growth | Aβ42 | Fibrils exhibit straight, spiral, and hybrid structures. | nih.govjst.go.jp |
| Effect of HMW species | Aβ42 | HMW Aβ42 does not readily form aggregates. | jst.go.jp |
| Real-time response to environmental changes | Aβ | Injection of reagents or salt solutions induces dynamic changes. | biorxiv.org |
| Protofibril elongation and assembly | Lithostathine | Revealed a high velocity of elongation and a zipper-like association mechanism. | plos.org |
Computational and Simulation Approaches
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful computational tool for investigating the structure, dynamics, and aggregation of peptides like Aβ(1-28) at an atomic level. jst.go.jp These simulations can model the folding of the peptide and provide insights into the conformational changes that precede aggregation. ntu.edu.sg
MD simulations of Aβ(1-28) have been performed under various conditions to understand its conformational behavior. For instance, simulations have shown that the conformation of residues 1-28 is crucial in determining whether the full-length peptide will form neurotic aggregates. ntu.edu.sg Studies have been conducted at different dielectric constants to represent various solvent environments, revealing different folding patterns. ntu.edu.sg At a dielectric constant of 80 (representing water), Aβ(1-28) was found to form a helix with a kink, which is closer to the structure determined by NMR. ntu.edu.sg
Furthermore, MD simulations have been used to explore the pH-dependent conformational changes of Aβ(1-28). nih.gov These simulations successfully reproduced the experimental observation that the peptide is predominantly α-helical at low pH, loses its helical structure in the N-terminal region at medium pH, and recovers some secondary structure at high pH. nih.gov A proposed mechanism for these structural rearrangements involves the formation of a hydrogen bond between Ser 8 and Glu 11. nih.gov
The table below summarizes key findings from MD simulations of Aβ(1-28).
| Simulation Focus | Key Findings | Reference |
| Folding in different solvents | At a dielectric constant of 80, formed a helix with a kink. Did not form an α-helix at a dielectric constant of 46.7. | ntu.edu.sg |
| pH-dependent conformations | Entirely α-helical at low pH; loss of N-terminal helix at medium pH; two helices with a kink at high pH. | nih.gov |
| Aggregation initiation | Oligomerization is initiated by the formation of intermolecular β-sheets in the N-terminal regions. | acs.orgnih.gov |
| Interaction with inhibitors | The binding of NQTrp reduces the population of β-hairpins and increases the α-helix content in the 17-24 region. | nih.gov |
Coarse-Grained Force Field Simulations
Coarse-grained (CG) force field simulations are a type of MD simulation that simplifies the representation of the system, allowing for the study of larger systems and longer timescales. This approach is particularly useful for investigating the aggregation of peptides like Aβ(1-28).
CG simulations have been employed to study the aggregation of Aβ(1-28) starting from both extended and helical conformations. acs.orgnih.gov These simulations revealed that the oligomerization process is initiated by the formation of intermolecular β-sheets between the N-terminal regions of the peptides. acs.orgnih.gov When starting from an α-helical conformation, preventing residues 17-21 from changing their helical structure was found to inhibit aggregation but still allowed for the formation of dimers. acs.orgnih.gov This suggests that the α-to-β transition is a critical step for the progression of oligomerization. acs.orgnih.gov
Another study using a coarse-grained force field showed that the early stages of Aβ(1-28) oligomerization are initiated in the N-terminal regions, which is accompanied by a conformational change from α-helix to β-sheet in the C-terminal region. nih.gov
Constant pH Molecular Dynamics
Constant pH Molecular Dynamics (CpHMD) is a specialized simulation technique that allows for the dynamic change of protonation states of ionizable residues in a protein during the simulation, providing a more realistic representation of the effects of pH. nih.gov This method is particularly valuable for studying Aβ peptides, as their aggregation is known to be pH-dependent. pnas.orgnih.gov
CpHMD simulations of Aβ(1-28) have been used to explore how the folding landscape of the peptide is modulated by pH. pnas.orgnih.gov These simulations have shown that a pH of 6 is most favorable for hydrophobically driven aggregation. pnas.orgnih.gov This finding supports the hypothesis that Aβ oligomers may initially develop in the more acidic environment of endosomes before being secreted. pnas.orgnih.gov
The simulations also revealed specific structural features at different pH values. For example, at a pH greater than 4, a β-turn was observed in the region of residues 23-26. pnas.org The exposure of the central hydrophobic cluster (residues 17-21) was found to be pH-dependent, being more exposed at pH 6, which may explain the increased aggregation propensity at this pH. pnas.org
The table below highlights key findings from CpHMD simulations of Aβ(1-28).
| pH Range | Key Conformational Features | Implications for Aggregation | Reference |
| 2 | Low probability of β-turn formation in the 22-29 region. | Less favorable for aggregation. | pnas.org |
| 4-8 | High probability of β-turn formation in residues 23-26. | Promotes specific folded structures. | pnas.org |
| 6 | Increased exposure of the central hydrophobic cluster. | Most favorable for hydrophobically driven aggregation. | pnas.orgnih.gov |
Biochemical and Biophysical Characterization Methods
To understand the structure, aggregation, and interaction of Aβ(1-28), researchers employ a range of biochemical and biophysical techniques.
X-ray diffraction is a powerful technique used to determine the three-dimensional structure of molecules, including peptides like Aβ(1-28). Studies using X-ray diffraction have provided critical insights into the fibrillar structures formed by this peptide.
Research has shown that synthetic Aβ(1-28) can readily form fibrils in vitro that bear a striking resemblance in their ultrastructure to the amyloid found in Alzheimer's disease. pnas.org X-ray patterns of these fibrils reveal a cross-beta conformation, a hallmark of amyloid structures. pnas.org These patterns have been consistent with a tubular fibril model, with a mean diameter of approximately 86 Å, where the wall is composed of pairs of cross-beta-pleated sheets. pnas.org Another interpretation of the data suggests that pairs of cross-beta-sheets are centered about 71 Å apart. pnas.org
Further analysis of X-ray diffraction patterns from various Aβ peptide analogues, including Aβ(1-28), has classified them based on their orientation and assembly. nih.gov Aβ(1-28) falls into a group where the sharpest reflections indicate that the assemblies are fibrillar and elongated in a single direction. nih.gov The patterns from these assemblies exhibit a cross-beta pattern, where the hydrogen-bonding direction serves as the fiber axis. nih.gov The combination of X-ray diffraction with other techniques like electron microscopy and various spectroscopic methods has been instrumental in building atomic-resolution models of amyloid fibrils. pnas.orgmdpi.com
Table 1: X-ray Diffraction Findings for Amyloid-beta-Protein (1-28)
| Parameter | Finding | Reference |
|---|---|---|
| Conformation | Cross-beta-pleated sheet | pnas.org |
| Fibril Morphology | Tubular fibril with a mean diameter of 86 Å | pnas.org |
| Assembly Classification | Fibrillar, elongated in a single direction | nih.gov |
| In Vitro Similarity | Fibrils are ultrastructurally similar to in vivo amyloid | pnas.org |
Mass spectrometry is a versatile analytical technique used to measure the mass-to-charge ratio of ions. It is employed in Aβ(1-28) research to identify and quantify the peptide, as well as to study its interactions with other molecules, such as metal ions.
Electrospray ionization mass spectrometry (ESI-MS) has been utilized to investigate the reactions between Aβ(1-28) and metal ions like aluminum (AlIII) and iron (FeIII) under physiological pH conditions. acs.orgnih.gov These studies, corroborated by nuclear magnetic resonance (NMR) spectroscopy, revealed that no significant adducts are formed between Aβ(1-28) and these metal ions at physiological pH. acs.orgnih.gov This suggests that Aβ(1-28) does not form stable binary complexes with Al(III) and Fe(III) ions under these conditions. nih.gov
In another application, matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS), often coupled with immunoprecipitation, is used to characterize and profile various Aβ peptides in complex biological samples. oup.com This approach allows for the resolution of multiple forms of Aβ based on their mass. oup.com For instance, researchers have used this method to identify Aβ peptides in cerebrospinal fluid by matching the measured molecular mass to the calculated mass based on the human Aβ amino acid sequence, ensuring the peptide contains the epitope site for the specific antibody used in immunoprecipitation (e.g., amino acids 13-28). oup.com
Understanding the aggregation process of Aβ(1-28) and its binding to other molecules is crucial for deciphering its pathological role. Various biochemical assays are employed for this purpose.
The Thioflavin T (ThT) fluorescence assay is a widely used method to monitor the formation of amyloid fibrils. acs.orgnih.gov ThT is a dye that exhibits enhanced fluorescence upon binding to the beta-sheet-rich structures of amyloid aggregates. acs.org This assay can be used to quantify the extent of fibril formation over time and to assess the inhibitory effects of potential therapeutic compounds on Aβ aggregation. acs.orgbiomolther.org For example, studies have used ThT assays to demonstrate that monoclonal antibodies directed against the N-terminal region of Aβ can disrupt pre-formed fibrils. pnas.org
Binding affinity assays are used to quantify the strength of the interaction between Aβ(1-28) and its binding partners. For instance, the binding of vascular cell-derived proteoglycans to Aβ(1-28) has been examined using affinity columns and solid-phase assays. nih.gov Scatchard analysis of the interaction between Aβ(1-28) and the proteoglycan perlecan (B1176706) revealed both high-affinity (Kd = 8.3 x 10-11 M) and lower-affinity (Kd = 4.2 x 10-8 M) binding sites. nih.gov Similarly, competition studies have been used to determine the binding affinity of copper to Aβ(1-28), which was found to be in the range of Ka ~107 M-1 at pH 7.4. researchgate.netmedchemexpress.com
Table 2: Binding Affinity of Amyloid-beta-Protein (1-28) with Various Molecules
| Binding Partner | Affinity (Kd or Ka) | Method | Reference |
|---|---|---|---|
| Perlecan | Kd = 8.3 x 10-11 M (high affinity) | Scatchard Analysis | nih.gov |
| Perlecan | Kd = 4.2 x 10-8 M (low affinity) | Scatchard Analysis | nih.gov |
| Copper (Cu2+) | Ka ~107 M-1 at pH 7.4 | Competition Studies | researchgate.netmedchemexpress.com |
In Vitro Cellular Models
To study the cellular effects of Aβ(1-28), researchers utilize various in vitro models that mimic the neuronal environment.
The human neuroblastoma cell line SH-SY5Y is a commonly used model in Alzheimer's disease research. nih.gov These cells can be differentiated into a more mature neuronal phenotype, making them suitable for studying the effects of Aβ peptides. nih.govplos.org
Studies have shown that the differentiation state of SH-SY5Y cells is critical, as it can dramatically alter the expression and localization of the amyloid-β protein precursor (AβPP), the parent protein of Aβ. nih.gov Differentiated SH-SY5Y cells, which develop long neurites, are more susceptible to the toxic effects of amyloid peptides compared to their undifferentiated counterparts. plos.org Research has demonstrated that applying Aβ to differentiated SH-SY5Y cells can induce neurite degeneration and apoptosis. plos.orgnih.gov Furthermore, these cells have been used to investigate the mechanisms of Aβ-induced neurotoxicity, such as the involvement of oxidative stress and signaling pathways like MAPK. frontiersin.org
Induced pluripotent stem cells (iPSCs) offer a more physiologically relevant model for studying human diseases. iPSCs can be generated from patient-specific cells and then differentiated into various cell types, including cortical neurons. scienceopen.comnih.gov This technology allows for the creation of human cell-based models of Alzheimer's disease that can recapitulate key pathological features. scienceopen.com
Research using iPSC-derived neurons has shown that these cells are susceptible to the synaptotoxic effects of Aβ. nih.gov Application of Aβ to these neurons can lead to a reduction in synaptic vesicle clusters and an impairment of postsynaptic receptors, which are early events in the progression of Alzheimer's disease. nih.gov Furthermore, iPSC models derived from patients with familial Alzheimer's disease mutations, such as in the PSEN1 gene, have been used to study how these mutations alter the production of different Aβ species. oup.com These models are also valuable for investigating the role of various genetic and cellular factors, such as ApoE and neuroinflammation, in the context of Aβ pathology. frontiersin.org Studies have also utilized iPSC-derived neurons to explore how factors like HDAC2 can influence neuronal maturation and the levels of neurotoxic Aβ peptides. mdpi.com
Primary Cell Cultures (e.g., Rodent Neurons, Pericytes)
Primary cell cultures are a cornerstone of in vitro research, providing a controlled environment to investigate the direct cellular and molecular effects of specific amyloid-beta fragments. These models utilize cells directly isolated from animal tissues, which retain many of their physiological characteristics.
Rodent Neurons: Primary cultures of rodent neurons, particularly from the hippocampus and cortex, are widely used to model the neurotoxic or neurotrophic effects of amyloid peptides. mdpi.com These cultures allow for detailed analysis of neuronal viability, synaptic integrity, and morphological changes following exposure to Aβ. In a study comparing different Aβ fragments, synthetic Amyloid-beta-Protein (1-28) was found to have a distinct effect compared to its longer counterpart, Aβ (1-42). While the Aβ (1-28) peptide enhanced the survival of cultured hippocampal neurons, it did not influence neuritic extension or branching. nih.gov This contrasts with the effects of Aβ (1-42), which was shown to promote the growth of axon-like processes and increase dendritic arborization in the same model system. nih.gov This differential response underscores the importance of the peptide's specific sequence in dictating its biological activity at the cellular level.
Pericytes: Pericytes are critical mural cells of the microvasculature that help maintain the integrity of the blood-brain barrier (BBB). aginganddisease.org Primary cultures of human and rodent brain pericytes are instrumental in studying the vascular component of amyloid pathology. aginganddisease.orgnih.gov Research using these models has shown that Aβ peptides can induce pericyte toxicity and death. aginganddisease.org Exposure of cultured pericytes to Aβ oligomers leads to impaired cellular features, including a reduction in the expression of the key signaling protein Platelet-Derived Growth Factor Receptor-β (PDGFRβ). xiahepublishing.com Furthermore, Aβ-treated pericytes release pro-inflammatory molecules, which in turn can cause dysfunction in adjacent endothelial cells, compromising the integrity of the BBB. xiahepublishing.com While much of this research utilizes Aβ (1-40) and Aβ (1-42) to investigate these pathogenic mechanisms, the findings highlight a crucial pathway through which amyloid peptides can contribute to neurovascular dysfunction. nih.govxiahepublishing.com
Interactive Data Table: Findings from Primary Cell Culture Studies
| Cell Type | Aβ Fragment Studied | Key Research Findings |
|---|---|---|
| Rodent Hippocampal Neurons | Amyloid-beta-Protein (1-28) | Enhanced neuronal survival without affecting neuritic extension or branching. nih.gov |
| Rodent Hippocampal Neurons | Amyloid-beta-Protein (1-42) | Increased cell survival, promoted elongation of axon-like processes, and increased dendritic branching. nih.gov |
| Primary Brain Pericytes | Amyloid-beta-Protein (1-40) / (1-42) | Induces pericyte toxicity, reduces PDGFRβ expression, and promotes secretion of pro-inflammatory chemokines, leading to endothelial dysfunction. aginganddisease.orgxiahepublishing.com |
| Human Brain Pericytes | Amyloid-beta-Protein (1-40) / (1-42) | Aβ exposure can lead to pericyte loss and dysfunction, contributing to BBB impairment. nih.gov Pericytes are involved in Aβ clearance, a process which can be overwhelmed. mdpi.com |
In Vivo Animal Models in Preclinical Research
In vivo animal models are indispensable for preclinical research, as they allow for the investigation of complex pathological processes within a whole, living organism. nih.gov For Alzheimer's disease research, rodent models are the most common, and they are generally categorized as either transgenic or non-transgenic (injection) models. aginganddisease.orgxiahepublishing.com
The central theory guiding much of this research is the amyloid cascade hypothesis, which posits that the accumulation and aggregation of Aβ—specifically the longer forms Aβ (1-40) and Aβ (1-42)—are the primary initiating events in the disease's pathology. scienceopen.com Consequently, the vast majority of established in vivo animal models focus exclusively on these longer, more aggregation-prone fragments.
Transgenic Models: Transgenic mouse and rat models are genetically engineered to overexpress human genes containing mutations associated with familial Alzheimer's disease, such as mutations in the Amyloid Precursor Protein (APP) or Presenilin (PSEN) genes. mdpi.com These mutations lead to the overproduction of Aβ, particularly Aβ (1-42), resulting in age-dependent amyloid plaque formation, neuroinflammation, and cognitive deficits that mimic aspects of the human disease. aginganddisease.org Widely used models include the 5XFAD and APP/PS1 mice, which develop robust amyloid pathology at an early age. nih.govaginganddisease.org
Non-Transgenic (Injection) Models: These models involve the direct injection of synthetically produced or purified Aβ peptides into the brains of non-transgenic animals, typically rats or mice. xiahepublishing.com This method allows researchers to study the acute effects of specific Aβ species in targeted brain regions like the hippocampus or cortex. mdpi.com These studies consistently use Aβ (1-42) or Aβ (1-40) oligomers or fibrils to induce pathologies such as synaptic dysfunction, neuroinflammation, and memory impairment. mdpi.comxiahepublishing.com
Notably, dedicated in vivo animal models focusing specifically on the biological effects of the Amyloid-beta-Protein (1-28) fragment are not a prominent feature of the current preclinical research landscape. The field's intensive focus remains on the Aβ (1-40) and Aβ (1-42) peptides as the principal pathogenic agents in plaque formation and neurotoxicity.
Interactive Data Table: Common In Vivo Animal Models for Aβ Research
| Model Type | Description | Aβ Fragment Focus | Key Pathological Features |
|---|---|---|---|
| Transgenic (e.g., 5XFAD, APP/PS1) | Rodents genetically engineered to overexpress human APP and/or PSEN genes with familial AD mutations. nih.govaginganddisease.org | Aβ (1-42) and Aβ (1-40) | Age-dependent amyloid plaque deposition, gliosis (astrocytosis and microgliosis), and cognitive deficits. embopress.org |
| Non-Transgenic (Injection Models) | Wild-type rodents receive intracerebral injections of pre-aggregated synthetic Aβ peptides. mdpi.comxiahepublishing.com | Aβ (1-42) and Aβ (1-40) | Acute neuroinflammation, synaptic plasticity impairment (LTP inhibition), and spatial memory deficits. mdpi.com |
| Knock-In Models (e.g., AppNL-G-F) | Rodent models with humanized Aβ sequence and clinical mutations introduced into the endogenous mouse App gene, avoiding overexpression artifacts. embopress.org | Aβ (1-42) and Aβ (1-40) | Progressive Aβ deposition and neuroinflammation that more closely resembles human pathology. embopress.org |
Preclinical Research Approaches for Modulating Amyloid Beta Protein 1 28 Pathology
Strategies to Inhibit Amyloid-beta-Protein Production (Preclinical)
The production of Amyloid beta (Aβ) peptides is a primary target in preclinical research. This process involves the sequential cleavage of the Amyloid Precursor Protein (APP) by two enzymes: beta-secretase (BACE1) and gamma-secretase. mdpi.comcell-stress.com Strategies to inhibit the formation of Aβ peptides, including the (1-28) fragment, have centered on targeting these enzymes. mdpi.com
Beta-Secretase Inhibitors (Preclinical)
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) executes the initial cleavage of APP, creating the N-terminus of the Aβ peptide. cell-stress.comtandfonline.com This step is the rate-limiting factor in Aβ production. mdpi.com Consequently, inhibiting BACE1 is a primary strategy to prevent the formation of all subsequent Aβ fragments, including Aβ(1-28).
Table 1: Key Findings on Preclinical Beta-Secretase Inhibitors
| Inhibitor/Compound Class | Model System | Key Findings | Citations |
|---|---|---|---|
| BACE1 Inhibitors (General) | Animal Models (Mice, Rats, Monkeys) | Reduce Aβ levels in brain, CSF, and plasma by up to 90%. | tandfonline.comnih.gov |
| NB-360 | Mouse Model of FAD | Rescued neuronal hyperactivity and memory defects. | nih.gov |
| GRL-8234 | Tg2576 Transgenic Mice | Improved cognitive effects and retarded soluble Aβ levels. | mdpi.com |
Interventions Targeting Amyloid-beta-Protein Aggregation (Preclinical)
A primary pathological feature is the aggregation of Aβ peptides from soluble monomers into toxic oligomers and insoluble fibrils. researchgate.net A promising therapeutic strategy involves developing interventions that can block this aggregation process. nih.gov
Small Molecule Inhibitors
A variety of small organic molecules have been investigated for their ability to inhibit Aβ aggregation. researchgate.netopen.ac.uk The mechanism of these inhibitors often involves binding to specific regions of the Aβ peptide that are critical for its self-assembly. nih.gov Research has identified several key domains that control aggregation, including the N-terminus, the central hydrophobic core (CHC) corresponding to residues 16-20 (KLVFF), and the C-terminus. nih.gov
The Aβ(1-28) fragment contains the CHC, which is a known target for some inhibitors. open.ac.uk However, the C-terminal region (residues 32-42), which is absent in Aβ(1-28), is considered highly important for the stability and formation of β-sheet structures that lead to toxic aggregates. nih.gov Many small molecule inhibitors, such as Congo red and curcumin (B1669340), possess a chemical scaffold with two aromatic groups that interact with Aβ residues to confer binding affinity. nih.gov Preclinical research has primarily focused on designing these molecules to target the more aggregation-prone and neurotoxic Aβ42 peptide. While these inhibitors could theoretically interact with the CHC within the Aβ(1-28) fragment, the lack of the C-terminal hydrophobic domain in Aβ(1-28) makes it less prone to aggregation and thus a lower priority target in the development of most small molecule inhibitors. nih.govopen.ac.uk
Peptide-Based Inhibitors
Peptide-based inhibitors are designed to interfere with the protein-protein interactions that drive Aβ aggregation. nih.govresearchgate.net These inhibitors are often based on sequences from the Aβ peptide itself, particularly the self-recognition sequence in the central hydrophobic core (residues 16-20, KLVFF), which is present in Aβ(1-28). open.ac.ukmdpi.com By binding to this region in full-length Aβ monomers, these peptide fragments can block the addition of further monomers and prevent fibril formation. open.ac.ukresearchgate.net
Specific preclinical research has been conducted on inhibitors for Aβ(1-28). One study demonstrated that inducing a conformational restriction in Aβ(1-28) through cyclization created an effective inhibitor of its own aggregation and cytotoxicity. sci-hub.se Other strategies involve using peptides composed of D-amino acids, which are resistant to degradation by proteases and can effectively inhibit Aβ aggregation in animal models. nih.gov For instance, the D-enantiomeric peptide D3 was found to inhibit Aβ aggregation and dissolve pre-formed fibrils. nih.gov While many peptide inhibitors are designed to target the more pathogenic Aβ42, the principles of targeting the CHC are directly applicable to the Aβ(1-28) fragment. mdpi.comacs.org
Table 2: Examples of Preclinical Peptide-Based Inhibition Strategies
| Inhibitor Type | Mechanism of Action | Target Region | Citations |
|---|---|---|---|
| Cyclized Aβ(1-28) | Conformational restriction prevents amyloidogenesis. | Aβ(1-28) | sci-hub.se |
| KLVFF-based peptides | Mimic the CHC to block monomer addition. | Aβ(16-20) | open.ac.ukmdpi.com |
| D-amino acid peptides (e.g., D3) | Bind to Aβ, inhibit aggregation, and dissolve fibrils with high protease stability. | Aβ peptide | nih.gov |
Nanoparticles and Photoactive Platforms
Nanomaterials and photoactive platforms represent a novel approach to modulating Aβ aggregation. nih.govrsc.org These strategies are not always dependent on a specific amino acid sequence and can be applied more broadly to different Aβ fragments.
Nanoparticles , such as gold nanoparticles (AuNPs) and graphitic carbon nitride (g-C3N4) nanosheets, have been shown to inhibit Aβ fibrillation and disaggregate mature fibrils. rsc.orgmdpi.com Their large surface area allows them to interact with Aβ peptides, disrupting the hydrophobic interactions necessary for aggregation. mdpi.com For example, GO/AuNPs nanocomposites were found to reduce Aβ42 aggregation and cytotoxicity. mdpi.com
Photoactive platforms utilize photosensitizing materials that, when activated by light of a specific wavelength (including visible or near-infrared light), generate reactive oxygen species (ROS). nih.govresearchgate.net These ROS can then oxidize the Aβ peptide, modifying its structure and preventing its misfolding and aggregation. rsc.orgresearchgate.net Preclinical studies using g-C3N4 nanosheets under visible light demonstrated effective inhibition of Aβ aggregation and a reduction in its toxicity. rsc.org Similarly, upconversion nanoparticles have been used to degrade preformed Aβ aggregates under near-infrared light. nih.gov Although these preclinical studies predominantly use Aβ42 as the target, the underlying physical and chemical mechanisms—surface adsorption for nanoparticles and photo-oxidation for photoactive platforms—are theoretically applicable to the Aβ(1-28) fragment as well. nih.govrsc.org
Compound Name Reference Table | Compound Name | | | :--- | | 3-aminopropanesulfonic acid (Tramiprosate) | | Aducanumab | | Atabecestat | | Bapineuzumab | | Congo red | | Curcumin | | Davunetide (NAP) | | Donanemab | | E-2012 | | Elenbecestat | | Fenofibrate | | GRL-8234 | | iAβ5 | | Ibuprofen | | Lanabecestat | | Lecanemab | | Memantine | | NB-360 | | Posiphen | | PPI-1019 | | Scyllo-Inositol | | Semagacestat | | SEN-606 | | SGSM-36 | | Verubecestat |
Approaches to Enhance Amyloid-beta-Protein Clearance (Preclinical)
Preclinical research has explored various avenues to enhance the clearance of amyloid-beta proteins from the brain, a key strategy aimed at mitigating the pathology associated with neurodegenerative diseases. These approaches primarily focus on either bolstering the body's natural defense mechanisms or targeting the transport systems responsible for evacuating these proteins from the central nervous system.
Immunotherapeutic Strategies (Preclinical)
Immunotherapy represents a leading strategy to promote the clearance of amyloid-beta (Aβ) peptides. exonpublications.comnih.gov Preclinical studies have evaluated two main approaches: active and passive immunization. frontiersin.org
Active Immunization Active immunotherapy aims to stimulate the patient's own immune system to generate antibodies against Aβ. exonpublications.com This is achieved by administering a vaccine containing synthetic Aβ peptides or fragments, often combined with an adjuvant to boost the immune response. exonpublications.comnih.gov The first active vaccine tested in preclinical models, known as AN1792, used the full-length aggregated Aβ(1-42) peptide with a QS-21 adjuvant. frontiersin.orgnih.gov Studies in transgenic mouse models of Alzheimer's disease demonstrated that this approach could prevent Aβ deposition and related cognitive impairments. nih.gov The therapeutic effect was found to be primarily driven by the humoral response (antibody production). nih.gov
To avoid potential inflammatory T-cell activation observed with full-length peptides, second-generation vaccines were designed to target more specific B-cell epitopes. exonpublications.com Preclinical research in PDAPP transgenic mice showed that antibodies targeting N-terminal fragments of Aβ were crucial for clearing plaques. pnas.org For instance, active immunization with peptides corresponding to Aβ(1-11) led to plaque clearance, whereas immunization with a mid-domain fragment like Aβ(15-24) provided no such protection. pnas.org This highlights the importance of the N-terminal region of the Aβ peptide as a therapeutic target.
Passive Immunization Passive immunotherapy involves the direct administration of externally produced monoclonal antibodies (mAbs) that target specific forms of Aβ. nih.govscispace.com This approach allows for greater control over the antibody response and can be stopped if adverse effects occur. exonpublications.com Preclinical studies in animal models have shown that peripheral injection of anti-Aβ monoclonal antibodies can effectively reduce Aβ load and improve behavioral outcomes. nih.gov
Many of these antibodies are directed against the N-terminus of the Aβ peptide. exonpublications.commedrxiv.org Bapineuzumab, a humanized version of the murine antibody 3D6, targets the N-terminus of Aβ and was shown to almost completely reduce Aβ deposition in PDAPP mice when administered chronically. exonpublications.com Similarly, Aducanumab, a fully human antibody targeting a conformational epitope within residues 3-7 of Aβ, showed significant reductions in both soluble and insoluble Aβ deposits in the cortex and hippocampus of Tg2576 mice in preclinical trials. nih.govscispace.com Gantenerumab is another antibody designed to recognize a conformational epitope on Aβ fibrils, and in preclinical studies, it bound to cerebral Aβ and significantly reduced small plaques in APP/PS2 transgenic mice. nih.govscispace.com
Specifically relevant to the Aβ(1-28) fragment, an in vitro study demonstrated the efficacy of AMY-33, a monoclonal antibody raised against Aβ(1-28). nih.gov At low concentrations, this antibody was capable of preventing the formation of fibrillar aggregates, instead promoting amorphous aggregates. nih.gov At equimolar concentrations, AMY-33 maintained the solubility of β-amyloid, suggesting that targeting the 1-28 sequence can directly interfere with the aggregation cascade. nih.gov
Table 1: Preclinical Immunotherapeutic Approaches Targeting Amyloid-beta
| Therapeutic Agent | Type | Target Epitope/Fragment | Preclinical Model | Key Findings | Citations |
|---|---|---|---|---|---|
| AN1792 | Active Vaccine | Aggregated Aβ(1-42) | PDAPP Mice | Prevented Aβ deposition and related behavioral impairments. | frontiersin.orgnih.gov |
| N-Terminal Peptide | Active Vaccine | Aβ(1-11) | PDAPP Mice | Induced plaque clearance. | pnas.org |
| Bapineuzumab (3D6) | Passive (mAb) | N-terminus of Aβ | PDAPP Mice | Almost completely reduced total Aβ deposition. | exonpublications.com |
| Aducanumab | Passive (mAb) | Conformational epitope (Aβ 3-7) | Tg2576 Mice | Significantly reduced soluble and insoluble Aβ in cortex and hippocampus. | nih.govscispace.com |
| Gantenerumab | Passive (mAb) | Conformational epitope on Aβ fibrils | APP/PS2 Mice | Bound to cerebral Aβ and significantly reduced small plaques. | nih.govscispace.com |
| AMY-33 | Passive (mAb) | Aβ(1-28) | In vitro | Prevented fibrillar aggregation and maintained Aβ solubility. | nih.gov |
Modulating Transport Systems (e.g., LRP1)
The clearance of Aβ from the brain is heavily reliant on efficient transport across the blood-brain barrier (BBB). frontiersin.org The low-density lipoprotein receptor-related protein 1 (LRP1) is a critical multi-functional receptor that plays a major role in this process. frontiersin.orgfrontiersin.org LRP1 is expressed on various cells, including neurons, astrocytes, and particularly on cerebrovascular smooth muscle cells and endothelial cells of the BBB, where it mediates the efflux of Aβ out of the brain. frontiersin.orgjneurosci.orgen-journal.org
Preclinical research has established that LRP1 binds to various forms of Aβ, including Aβ(1-40) and Aβ(1-42), either alone or complexed with carrier proteins like apolipoprotein E (ApoE), and facilitates their removal from the brain's interstitial fluid. en-journal.org Once bound, LRP1 can direct Aβ for degradation within cells or transport it across the BBB into the peripheral circulation. jneurosci.orgen-journal.org
Studies using transgenic mouse models have provided direct evidence for the importance of LRP1 in Aβ clearance. Conditional deletion of the Lrp1 gene specifically in vascular smooth muscle cells in amyloid-producing APP/PS1 mice resulted in accelerated Aβ accumulation and exacerbated the deposition of both amyloid plaques and cerebral amyloid angiopathy (CAA). jneurosci.org This occurred without affecting Aβ production, pointing directly to a failure in the clearance mechanism. jneurosci.org Similarly, suppressing LRP1 in human brain vascular smooth muscle cells in vitro led to a significant reduction in the uptake and degradation of Aβ. jneurosci.org
Further studies have shown that LRP1 in other brain cells is also vital. LRP1 mediates the uptake and lysosomal trafficking of Aβ42 in neurons. plos.org Knockdown of LRP1 expression in neurons significantly decreased Aβ42 uptake. plos.org In astrocytes, a deficiency in LRP1 has been shown to impair the clearance of Aβ from the interstitial fluid and worsen amyloid deposition in APP/PS1 mice. en-journal.org
These findings collectively indicate that LRP1 is a central player in a major Aβ clearance pathway. Consequently, strategies aimed at upregulating the expression or enhancing the function of LRP1 are considered a promising therapeutic approach. Modulating LRP1 activity could potentially rebalance (B12800153) Aβ homeostasis by boosting its natural removal from the brain. frontiersin.org
Table 2: Preclinical Studies on LRP1-Mediated Amyloid-beta Clearance
| Experimental Approach | Model System | Cell Type | Key Findings | Citations |
|---|---|---|---|---|
| Conditional Deletion of Lrp1 gene | APP/PS1 Mice | Vascular Smooth Muscle Cells | Accelerated brain Aβ accumulation and deposition (plaques and CAA). | frontiersin.orgjneurosci.org |
| LRP1 siRNA Knockdown | Human Brain Vascular Smooth Muscle Cells (in vitro) | Vascular Smooth Muscle Cells | Significantly reduced uptake and degradation of endogenous and exogenous Aβ. | jneurosci.org |
| LRP1 Knockdown | Neurons (in vitro) | Neurons | Significantly decreased neuronal uptake of Aβ42. | plos.org |
Future Directions and Emerging Research Themes
Refinement of Amyloid-beta-Protein (1-28) Structural Models
The precise three-dimensional structure of Aβ(1-28) is critical to understanding its function and aggregation. Early models, primarily derived from nuclear magnetic resonance (NMR) spectroscopy, have shown that Aβ(1-28) can adopt a predominantly alpha-helical structure. nih.gov However, this conformation is not static and can convert to a beta-sheet structure, particularly in membrane-like environments, which may be an early step in amyloid formation. nih.gov
Future research will focus on refining these structural models using a combination of advanced techniques. Molecular dynamics (MD) simulations are already providing insights into the pH-dependent conformational changes of the peptide. nih.gov These simulations have successfully reproduced experimental observations, such as the loss of helical structure in the N-terminal region at neutral pH. nih.gov
Key Research Thrusts:
Advanced Spectroscopic Techniques: Continued use of high-resolution NMR and the application of other methods like X-ray crystallography will be crucial for obtaining more detailed atomic-level structures. nih.gov
Computational Modeling: Sophisticated computational approaches, including homology modeling and energy minimization, will help generate more accurate models of soluble Aβ(1-28) and predict its interactions. oup.com
Environmental Influences: A deeper investigation into how different microenvironments, such as lipid membranes and varying pH levels, influence the conformational landscape of Aβ(1-28) is necessary. nih.govnih.gov
Table 1: Structural Investigation Techniques for Aβ(1-28)
| Technique | Application to Aβ(1-28) | Key Findings |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determining the solution structure of Aβ(1-28) and its fragments. nih.govoup.com | Revealed a predominantly alpha-helical structure that can convert to a beta-sheet. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the conformational behavior of Aβ(1-28) under different conditions. nih.gov | Demonstrated pH-dependent structural rearrangements and the potential for a multi-conformational equilibrium. nih.gov |
| X-ray Crystallography | Providing high-resolution atomic structures of Aβ peptides. nih.gov | Has been used to study various amyloid fibril structures. portlandpress.com |
| Circular Dichroism (CD) | Assessing the secondary structure content (alpha-helix, beta-sheet) of Aβ(1-28). nih.gov | Provided evidence for an alpha-helix to beta-sheet transition at mid-range pH. nih.gov |
Understanding the Heterogeneity of Amyloid-beta-Protein (1-28) Aggregates
Aβ(1-28) does not exist as a single, uniform species but rather as a heterogeneous mixture of aggregates, including monomers, oligomers, and fibrils. nih.gov The structural diversity, or polymorphism, of these aggregates is a significant area of current and future research. portlandpress.comnih.gov It is now understood that even fibrils formed from the same peptide can exhibit different structures. nih.gov
The focus is shifting towards characterizing these different aggregate forms, as soluble oligomers are increasingly considered to be the most toxic species in neurodegenerative diseases. wikipedia.orgbiorxiv.org
Key Research Thrusts:
Advanced Imaging: High-resolution microscopy techniques, such as electron microscopy and atomic force microscopy, will be instrumental in visualizing the morphology of different Aβ(1-28) aggregate populations. nih.gov
Biophysical Characterization: Techniques that can distinguish between different aggregate states, such as fluorescence spectroscopy and analytical ultracentrifugation, will be vital for understanding the kinetics and thermodynamics of aggregation.
Structure-Toxicity Relationship: A critical goal is to correlate specific aggregate structures of Aβ(1-28) with their biological activity and potential toxicity.
Integration of Multi-Omics Data in Amyloid-beta-Protein (1-28) Research
The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to understanding the complex biological context of Aβ(1-28). nih.gov By integrating these large datasets, researchers can identify novel molecular pathways and biomarkers associated with Aβ(1-28) pathology. mdpi.com
Multi-omics studies have already begun to reveal the molecular heterogeneity of Alzheimer's disease, identifying distinct molecular subtypes and dysregulated pathways. plos.org Applying these approaches specifically to Aβ(1-28) will provide a more comprehensive picture of its interactions and downstream effects.
Key Research Thrusts:
Proteomic Profiling: Identifying the proteins that interact with Aβ(1-28) in different cellular compartments and under various conditions will shed light on its functional networks.
Transcriptomic Analysis: Examining the changes in gene expression in response to Aβ(1-28) exposure can reveal the cellular pathways that are perturbed.
Integrated Analysis: The true power of multi-omics lies in the integration of different data types to build comprehensive models of Aβ(1-28)'s role in cellular processes. medrxiv.org
Development of Advanced Preclinical Models for Amyloid-beta-Protein (1-28) Studies
Reliable preclinical models are essential for studying the pathogenic mechanisms of Aβ(1-28) and for testing potential therapeutic interventions. While numerous transgenic mouse models of amyloid deposition have been developed, many focus on the full-length Aβ peptide. nih.govpnas.org
Future efforts will be directed towards creating more refined models that specifically address the role of Aβ(1-28). This includes both in vivo and in vitro systems.
Key Research Thrusts:
In Vivo Models: The development of transgenic animal models that specifically express or overexpress Aβ(1-28) will be crucial for studying its effects in a whole-organism context. nih.gov Some models have already been developed that utilize antibodies targeting the 1-28 region. nih.govpnas.org
In Vitro Models: Advanced cell culture systems, including 3D organoids and microfluidic devices, can provide more physiologically relevant environments for studying Aβ(1-28) aggregation and its effects on neuronal cells.
Standardized Protocols: Establishing standardized protocols for Aβ(1-28) aggregation studies is necessary to ensure the reproducibility and comparability of results across different laboratories. rpeptide.commedchemexpress.com
Table 2: Preclinical Models in Amyloid-beta Research
| Model Type | Description | Relevance to Aβ(1-28) |
|---|---|---|
| Transgenic Mice | Mice genetically engineered to express human amyloid precursor protein (APP) with mutations. nih.govpnas.org | While often focused on full-length Aβ, some studies use antibodies targeting the Aβ(1-28) region for therapeutic testing. nih.gov |
| Rat Models | Transgenic rat models have been developed to study amyloid-beta accumulation. nih.gov | Some rat models have been used to study the interaction of zinc with rat Aβ(1-28). rcsb.org |
| In Vitro Aggregation Assays | Controlled laboratory experiments to study the aggregation process of synthetic Aβ peptides. rpeptide.com | Essential for understanding the fundamental biophysics of Aβ(1-28) aggregation and for screening potential inhibitors. |
| Cell Culture Systems | Using neuronal and other cell lines to study the cellular effects of Aβ peptides. | Allows for the investigation of Aβ(1-28) induced toxicity and its interaction with cellular components. |
Bridging Fundamental Amyloid-beta-Protein (1-28) Research to Broader Amyloid Pathogenesis
While focused research on Aβ(1-28) is essential, a major future direction will be to connect these findings to the broader context of amyloid pathogenesis in diseases like Alzheimer's. wikipedia.org Aβ(1-28) is a fragment of the larger Aβ peptides, such as Aβ(1-40) and Aβ(1-42), which are the primary components of amyloid plaques. portlandpress.com
Key Research Thrusts:
Seeding and Cross-Seeding: Investigating whether Aβ(1-28) aggregates can "seed" the aggregation of longer, more pathogenic Aβ peptides. uab.cat
Comparative Studies: Directly comparing the biophysical and biological properties of Aβ(1-28) with those of Aβ(1-40) and Aβ(1-42) under identical conditions.
Role in Early Disease Stages: Elucidating the role of Aβ(1-28) in the initial stages of amyloid pathology, before the formation of mature plaques. nih.gov Truncated forms of Aβ, including Aβ(1-28), have been noted to have potential neurotrophic effects in some studies. probiologists.com
By pursuing these future research directions, the scientific community will undoubtedly gain a more nuanced and comprehensive understanding of Amyloid-beta-Protein (1-28) and its intricate role in the complex puzzle of amyloid-related diseases.
Q & A
Advanced Research Question
- Monomeric Preparation : Dissolve lyophilized Aβ(1-28) in HFIP, evaporate solvent, then resuspend in cold PBS or NaOH (pH 10–11). Use SEC to isolate monomers .
- Oligomeric Preparation : Incubate monomeric peptide in PBS (pH 7.4) at 37°C for 24–48 hours. Confirm oligomer size via SDS-PAGE, atomic force microscopy (AFM), or ion mobility spectrometry .
Critical Note : Batch-to-batch solubility variations require validation via CoA (Certificate of Analysis) and mass spectrometry .
How can researchers resolve contradictions in Aβ(1-28) bioactivity data (e.g., neurotrophic vs. neurotoxic effects)?
Advanced Research Question
Discrepancies arise from concentration-dependent effects, aggregation state, and cell-type specificity. For example:
- Neurotrophic Activity : Aβ(1-28) at 10–100 nM enhances hippocampal neuron survival in serum-free cultures .
- Neurotoxicity : Higher concentrations (>1 µM) or pre-aggregated oligomers induce oxidative stress and apoptosis.
Methodological Recommendations : - Standardize peptide preparation (e.g., HFIP/SEC protocols) .
- Include aggregation-state controls (monomers vs. oligomers) in assays.
- Use multiple cell models (e.g., primary neurons, PC12 cells) to assess context-dependent effects .
What advanced techniques are used to analyze Aβ(1-28) oligomeric composition and interactions?
Advanced Research Question
- Matrix-Assisted Laser Desorption Ionization (MALDI) : Resolves oligomeric mass distributions. For Aβ(1-28), peaks at ~3.2 kDa (monomer), ~6.4 kDa (dimer), and higher multimers are observed .
- Electrospray Ionization–Ion Mobility Spectrometry (ESI-IMS) : Detects conformational heterogeneity and collision cross-sections of oligomers .
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics with receptors (e.g., α7nAChR) .
How do mutations or fragment variations (e.g., Aβ(1-28) vs. Aβ(1-42)) impact experimental outcomes?
Basic Research Question
The hydrophobic C-terminal region (absent in Aβ(1-28)) in Aβ(1-42) accelerates aggregation and increases neurotoxicity. Aβ(1-28) serves as a model for studying early aggregation mechanisms without confounding effects from longer isoforms. Key Applications :
- Mutational Studies : Replace residues like E22 (e.g., E22G) to probe familial Alzheimer’s disease (FAD) mutations .
- Fragment Comparisons : Use Aβ(12-28) to dissect α7nAChR binding domains .
What quality control measures are critical for ensuring reproducibility in Aβ(1-28) studies?
Advanced Research Question
- Purity Validation : HPLC (>95% purity) and mass spectrometry (e.g., observed m/z = 3262.5 for Aβ(1-28)) .
- Aggregation State : Confirm via TEM/AFM imaging or SEC-MALS (multi-angle light scattering) .
- Batch Documentation : Record CAS number (109770-29-8), storage conditions (-20°C lyophilized), and solvent history .
How can computational modeling complement experimental studies of Aβ(1-28)?
Advanced Research Question
Molecular dynamics (MD) simulations predict folding nuclei and aggregation pathways. For example:
- Residue-Specific Stability : The LVFFAED region drives β-sheet formation .
- pH Effects : Simulations replicate α-helix stabilization at low pH .
Tools : GROMACS, AMBER, or CHARMM with explicit solvent models .
Table 1: Key Resources for Aβ(1-28) Research
| Resource | Application | Reference |
|---|---|---|
| HFIP/SEC protocols | Aggregate-free preparation | |
| CD/NMR | Structural analysis | |
| MALDI-TOF | Oligomer mass profiling | |
| ThT fluorescence | Aggregation kinetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
